5-Isobutyl-[1,3,4]thiadiazol-2-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34012. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGZJIYMDRZJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283880 | |
| Record name | 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52057-89-3 | |
| Record name | 52057-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Issued: December 2025
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological functions, including antimicrobial and anticancer activities.[1][2][3][4][5] Due to a scarcity of direct experimental data for this specific analogue, this document synthesizes information from closely related 2-amino-5-alkyl-1,3,4-thiadiazoles to provide informed predictions of its characteristics.[6] This guide also details established experimental protocols for the synthesis of the title compound and the determination of its key physicochemical properties. The content herein is intended to serve as a foundational resource to facilitate future research and development efforts.
Core Physicochemical Properties
The physicochemical profile of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. These properties are largely governed by the interplay between the polar 2-amino-1,3,4-thiadiazole core and the nonpolar isobutyl side chain. The presence of the amino group and the nitrogen atoms in the heterocyclic ring allows for hydrogen bonding, influencing its solubility and interaction with biological targets.[7] Conversely, the isobutyl group contributes to the molecule's lipophilicity.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine, alongside experimentally determined or computed data for its structural analogs. The values for the isobutyl derivative are estimations based on observed trends within the homologous series of 2-amino-5-alkyl-1,3,4-thiadiazoles. It is anticipated that the branched isobutyl chain will lead to a lower melting point compared to its linear butyl counterpart due to less efficient crystal packing. The increasing alkyl chain length generally correlates with decreased aqueous solubility and an increased partition coefficient (LogP).[6]
| Property | 5-Methyl-1,3,4-thiadiazol-2-amine | 5-Ethyl-1,3,4-thiadiazol-2-amine | 5-Isopropyl-1,3,4-thiadiazol-2-amine | 5-Butyl-1,3,4-thiadiazol-2-amine | 5-Isobutyl-1,3,4-thiadiazol-2-amine (Predicted) | 5-Pentyl-1,3,4-thiadiazol-2-amine (Predicted)[6] |
| Molecular Formula | C₃H₅N₃S | C₄H₇N₃S | C₅H₉N₃S | C₆H₁₁N₃S | C₆H₁₁N₃S | C₇H₁₃N₃S |
| Molecular Weight ( g/mol ) | 115.15 | 129.18 | 143.21 | 157.24 | 157.24 | 171.27 |
| Melting Point (°C) | 235-237 | 190-192 | 181-182[8] | 165-167 | ~155-160 | ~145-150 |
| pKa (Predicted) | ~5.5 | ~5.6 | ~5.7 | ~5.7 | ~5.7 | ~5.8 |
| LogP (Predicted) | 0.1 | 0.6 | 1.2 | 1.7 | 1.6 | 2.1 |
| Aqueous Solubility (Predicted) | Moderately Soluble | Sparingly Soluble | Sparingly Soluble | Poorly Soluble | Poorly Soluble | Very Poorly Soluble |
Note: The predicted values are extrapolated from the properties of analogs and general chemical principles. Experimental verification is required for precise values.
Synthesis and Experimental Protocols
This section details the methodologies for the synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine and the determination of its key physicochemical parameters.
Synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide with a carboxylic acid, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[9][10]
Materials:
-
3-Methylbutanoic acid (isovaleric acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Chlorobenzene (or another suitable solvent)
-
Aqueous sodium bicarbonate (NaHCO₃) or ammonium hydroxide solution
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide and a stoichiometric amount of 3-methylbutanoic acid in a suitable solvent like chlorobenzene.
-
Slowly add phosphorus oxychloride (2-4 equivalents) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60°C and maintain this temperature for approximately 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of an aqueous sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-Isobutyl-1,3,4-thiadiazol-2-ylamine.
-
Dry the purified crystals under vacuum. The structure and purity of the final compound should be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry.[8][11]
Determination of Physicochemical Properties: Experimental Protocols
The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring the pH of a solution of the compound as a titrant is added.
Protocol:
-
Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the calibrated pH electrode into the sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound.
-
Record the pH value after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point of the titration.
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible solvents, typically n-octanol and water.
Protocol:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Accurately weigh a small amount of the compound and dissolve it in one of the phases (e.g., the aqueous phase buffered to a pH where the compound is in its neutral form, typically pH 7.4).
-
Add an equal volume of the other pre-saturated solvent to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Aqueous solubility can be determined using the shake-flask method.
Protocol:
-
Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Filter the supernatant to remove any undissolved particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The measured concentration represents the aqueous solubility of the compound at that temperature.
Potential Biological Activities and Signaling Pathways
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore associated with a broad spectrum of biological activities.[12] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][13][14] The biological activity is often modulated by the nature of the substituent at the 5-position of the thiadiazole ring.[13]
Anticancer Activity
Numerous studies have documented the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.[15][16][17][18][19][20] The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is a critical component of the MAPK/ERK signaling cascade that regulates cell growth and division.[21] Inhibition of this pathway can lead to cell cycle arrest, typically in the G0/G1 phase, and prevent cancer cells from progressing into the S phase of DNA synthesis.[21] Furthermore, some 1,3,4-thiadiazole compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation.[22]
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1][2][4][5][23][24][25] These compounds have shown activity against a range of pathogenic bacteria and fungi. The mechanism of antimicrobial action is thought to be related to the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity imparted by the alkyl substituent at the 5-position can enhance the compound's ability to penetrate microbial cell membranes.[2]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which 5-Isobutyl-1,3,4-thiadiazol-2-ylamine could exert its anticancer effects by inhibiting the MAPK/ERK signaling pathway, a common target for this class of compounds.[16][21]
Conclusion
5-Isobutyl-1,3,4-thiadiazol-2-ylamine is a molecule of significant interest within the broader class of biologically active thiadiazole derivatives. While direct experimental data on its physicochemical properties are limited, this guide provides a robust set of predicted values based on the analysis of its structural analogs. The detailed protocols for its synthesis and the determination of key physicochemical parameters offer a practical framework for researchers to further investigate this compound. The established anticancer and antimicrobial potential of the 2-amino-1,3,4-thiadiazole scaffold provides a strong rationale for the continued exploration of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine as a potential therapeutic agent. Further experimental validation of the properties and biological activities outlined in this guide is essential for advancing its development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijbps.com [eijbps.com]
- 4. dovepress.com [dovepress.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bepls.com [bepls.com]
- 17. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
The 5-Isobutyl-thiadiazol-2-ylamine Scaffold: A Potential Modulator of Diverse Biological Pathways
An In-depth Technical Guide on the Potential Mechanisms of Action of 5-Isobutyl-thiadiazol-2-ylamine for Researchers, Scientists, and Drug Development Professionals.
The compound 5-Isobutyl-thiadiazol-2-ylamine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of pharmacological activities. While direct and extensive research on the specific mechanism of action of 5-Isobutyl-thiadiazol-2-ylamine is not extensively documented in publicly available literature, a comprehensive analysis of structurally related 2-amino-1,3,4-thiadiazole derivatives provides a strong foundation for predicting its potential biological targets and signaling pathways. This guide synthesizes the current understanding of this chemical class to project the likely mechanisms of action for 5-Isobutyl-thiadiazol-2-ylamine.
The biological versatility of the 1,3,4-thiadiazole ring is attributed to its unique physicochemical properties, including its mesoionic character, which facilitates crossing cellular membranes and interacting with a variety of biological targets.[1][2] The nature of the substituent at the C5 position, in this case, an isobutyl group, can significantly influence the compound's lipophilicity, steric interactions, and overall pharmacological profile.
Potential Mechanisms of Action
Based on the activities of analogous compounds, the primary mechanisms of action for 5-Isobutyl-thiadiazol-2-ylamine can be broadly categorized into enzyme inhibition and receptor modulation.
Enzyme Inhibition
The 2-amino-1,3,4-thiadiazole core is a prominent feature in numerous enzyme inhibitors. Key enzyme families potentially targeted by 5-Isobutyl-thiadiazol-2-ylamine include:
-
Carbonic Anhydrases (CAs): Several 1,3,4-thiadiazole derivatives, particularly those with a sulfonamide moiety, are potent inhibitors of carbonic anhydrases.[3][4] These enzymes are involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3][5] The 2-amino group of the thiadiazole ring is a key pharmacophoric feature for this activity.
-
Protein Kinases: Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Derivatives of the 1,3,4-thiadiazole scaffold have been shown to inhibit various protein kinases, including Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia.[2][6] The mechanism often involves competitive binding at the ATP-binding site of the kinase.
-
Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. Certain 1,3,4-thiadiazole derivatives have demonstrated significant aromatase inhibitory activity.[7]
Receptor Modulation
The thiadiazole nucleus can also serve as a scaffold for ligands that modulate the activity of various cell surface receptors.
-
Adenosine Receptors: Derivatives of 1,3,4-thiadiazole have been identified as potent and selective antagonists of the human adenosine A3 receptor.[8] This receptor is involved in inflammatory processes and cardiac function, suggesting potential therapeutic applications for A3 antagonists.
-
Muscarinic Receptors: Some thiadiazole-azacycle analogs have been shown to be potent agonists of the muscarinic M1 receptor, a target for cognitive disorders like Alzheimer's disease.[9]
Quantitative Data on Related 1,3,4-Thiadiazole Derivatives
To provide a quantitative perspective on the potential efficacy of this class of compounds, the following table summarizes the inhibitory activities of various 2-amino-1,3,4-thiadiazole derivatives against different biological targets. It is important to note that these values are for related compounds and not for 5-Isobutyl-thiadiazol-2-ylamine itself.
| Compound Class | Target | Assay | IC50 / Ki | Reference |
| 1,3,4-Thiadiazole-sulfonamide derivatives | Human Carbonic Anhydrase I (hCA-I) | In vitro enzyme activity | K_i values in the nanomolar to micromolar range | [4] |
| 1,3,4-Thiadiazole-sulfonamide derivatives | Human Carbonic Anhydrase II (hCA-II) | In vitro enzyme activity | K_i values in the nanomolar range | [4] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | In vitro kinase assay | IC50 = 7.4 µM | [6] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Aromatase (on MCF-7 cells) | In vitro enzyme activity | IC50 = 0.062 mmol L-1 | [7] |
| N-[3-(4-methoxy-phenyl)-[7][10][11]thiadiazol-5-yl]-acetamide | Human Adenosine A3 Receptor | Radioligand binding assay | K_i = 0.79 nM | [8] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the activity of 1,3,4-thiadiazole derivatives.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a compound on the activity of human carbonic anhydrase isoenzymes (hCA-I and hCA-II).
Methodology:
-
Enzyme Purification: hCA-I and hCA-II are purified from human erythrocytes using affinity chromatography on a Sepharose 4B-L-tyrosine-sulfonamide affinity column.
-
Hydratase Activity Assay: The inhibitory effect on the CO2 hydratase activity of the isoenzymes is determined by measuring the change in pH using a stopped-flow instrument. The assay buffer typically consists of a suitable buffer (e.g., TRIS-H2SO4) and an indicator (e.g., p-nitrophenol).
-
Esterase Activity Assay: The esterase activity is measured spectrophotometrically using p-nitrophenyl acetate as a substrate. The hydrolysis of the substrate is monitored by the increase in absorbance at a specific wavelength (e.g., 348 nm).
-
Data Analysis: The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.[4]
Kinase Inhibition Assay
Objective: To assess the in vitro inhibitory activity of a compound against a specific protein kinase.
Methodology:
-
Reagents: The assay typically includes the recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound.
-
Assay Format: A common format is a filter-binding assay using radiolabeled ATP (e.g., [γ-33P]ATP). The kinase reaction is initiated by adding the ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by 5-Isobutyl-thiadiazol-2-ylamine and a general workflow for its biological evaluation.
Caption: Potential molecular targets and downstream biological effects of 5-Isobutyl-thiadiazol-2-ylamine.
Caption: A generalized workflow for the preclinical evaluation of 5-Isobutyl-thiadiazol-2-ylamine.
Conclusion
While the precise mechanism of action for 5-Isobutyl-thiadiazol-2-ylamine remains to be elucidated through direct experimental evidence, the extensive research on the 2-amino-1,3,4-thiadiazole scaffold provides a strong predictive framework. The isobutyl substituent at the C5 position likely modulates the potency and selectivity of the compound towards various biological targets. Future research should focus on systematic in vitro and in vivo studies to confirm these predicted mechanisms and to fully characterize the pharmacological profile of 5-Isobutyl-thiadiazol-2-ylamine. The diverse biological activities associated with this chemical class make it a promising scaffold for the development of novel therapeutic agents for a range of diseases.
References
- 1. chemmethod.com [chemmethod.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of side chains on 1,2,5-thiadiazole-azacycles optimal for muscarinic m1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
The Biological Landscape of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] Among these, compounds bearing a 5-isobutyl substituent at the 2-amino position are of growing interest due to the lipophilic nature of the isobutyl group, which can enhance membrane permeability and target engagement. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 5-isobutyl-1,3,4-thiadiazol-2-ylamine derivatives and their close structural analogs. While specific data for the 5-isobutyl derivatives are limited in the current literature, this guide extrapolates from the rich data available for other 5-alkyl and 5-aryl substituted 1,3,4-thiadiazol-2-ylamine derivatives to provide a predictive framework for their potential therapeutic applications.
Synthesis of the 1,3,4-Thiadiazole Core
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. A common and efficient method involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid or its derivative.[3][4] In the context of 5-isobutyl-1,3,4-thiadiazol-2-ylamine, isovaleric acid (3-methylbutanoic acid) or its acid chloride would serve as the starting material.
A general synthetic pathway is outlined below:
References
Spectroscopic Data of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-isobutyl-1,3,4-thiadiazol-2-ylamine. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes representative data from closely related analogs, namely 5-tert-butyl-1,3,4-thiadiazol-2-amine and other 5-alkyl-1,3,4-thiadiazol-2-amines, to provide a detailed and predictive analysis. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.
Chemical Structure and Properties
5-Isobutyl-1,3,4-thiadiazol-2-ylamine is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an isobutyl group at the 5-position and an amine group at the 2-position. The 1,3,4-thiadiazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds.
| Property | Value |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol |
| IUPAC Name | 5-isobutyl-1,3,4-thiadiazol-2-amine |
| CAS Number | 52057-89-3 |
Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for 5-isobutyl-1,3,4-thiadiazol-2-ylamine based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for 5-isobutyl-1,3,4-thiadiazol-2-ylamine in a suitable deuterated solvent such as DMSO-d₆ are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | s | 2H | -NH₂ |
| ~2.60 | d | 2H | -CH₂- |
| ~1.90 | m | 1H | -CH- |
| ~0.90 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C2 (C-NH₂) |
| ~160.0 | C5 (C-isobutyl) |
| ~40.0 | -CH₂- |
| ~28.0 | -CH- |
| ~22.0 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for 5-isobutyl-1,3,4-thiadiazol-2-ylamine are outlined below.[1]
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Strong, Broad | N-H stretching (amine) |
| 2955-2870 | Medium-Strong | C-H stretching (aliphatic) |
| ~1620 | Medium | C=N stretching (thiadiazole ring) |
| ~1550 | Medium | N-H bending (amine) |
| ~1380 | Medium | C-H bending (isobutyl) |
| ~700 | Medium | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected key fragments for 5-isobutyl-1,3,4-thiadiazol-2-ylamine are listed below.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 157 | [M]⁺ (Molecular ion) |
| 142 | [M - CH₃]⁺ |
| 114 | [M - C₃H₇]⁺ |
| 100 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ (Isobutyl cation) |
Experimental Protocols
The following sections detail the generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 5-isobutyl-1,3,4-thiadiazol-2-ylamine.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Typical parameters include a spectral width of 0-200 ppm and a longer acquisition time or a greater number of scans compared to ¹H NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 5-isobutyl-1,3,4-thiadiazol-2-ylamine.
Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used.[1] Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-isobutyl-1,3,4-thiadiazol-2-ylamine.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically provides a strong molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in chemical characterization.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: Interrelationship of spectroscopic techniques for comprehensive molecular structure elucidation.
References
A Technical Guide to 2-Amino-5-Alkyl-1,3,4-Thiadiazoles: Discovery, Synthesis, and Therapeutic Potential
Abstract
The 2-amino-5-alkyl-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant pharmacological properties. This technical guide provides an in-depth exploration of this heterocyclic system, from its historical discovery and the evolution of its synthesis to its diverse biological activities and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, experimental evaluation, and therapeutic applications of this important class of compounds.
Introduction: The Emergence of a Privileged Scaffold
The story of 2-amino-5-alkyl-1,3,4-thiadiazoles is a chapter in the broader history of heterocyclic chemistry, which began to flourish in the late 19th and early 20th centuries. While the initial discovery of the parent thiazole ring was in the context of synthetic dyes, its therapeutic potential was soon recognized.[1] The 1,3,4-thiadiazole isomer, in particular, has garnered significant attention due to its unique electronic and structural properties, which allow for favorable interactions with various biological targets.[2][3]
Early patents from the 1950s describe methods for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles, highlighting their role as valuable intermediates in the synthesis of other compounds, including herbicides.[4] These early synthetic efforts laid the groundwork for future exploration of their medicinal properties. Over the decades, derivatives of this scaffold have been investigated for a wide range of therapeutic applications, owing to their metabolic stability and ability to act as bioisosteres for other five-membered heterocyclic rings.[2]
Synthesis of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles
The primary and most established method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a thiosemicarbazide with an aliphatic carboxylic acid. This reaction proceeds through the formation of an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.
General Reaction Scheme
The overall transformation can be represented as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
In Silico Modeling of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine Interactions: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Issued: December 2025
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling study of 5-isobutyl-1,3,4-thiadiazol-2-ylamine, a member of the pharmacologically significant 1,3,4-thiadiazole class of heterocyclic compounds.[1][2][3][4] While specific experimental data for this particular molecule is limited in public literature, this document extrapolates from the known biological activities of related thiadiazole derivatives to present a plausible investigational workflow.[5][6][7] The guide details a hypothetical in silico screening targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, and outlines potential signaling pathway interactions.[7][8] All data presented herein is illustrative and intended to serve as a foundational guide for future research into this compound.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][9] The mesoionic character of the thiadiazole ring is thought to enhance membrane permeability and bioavailability, making it an attractive core for drug design.[7] Many 1,3,4-thiadiazole derivatives have been investigated as inhibitors of various protein kinases, including VEGFR-2, which is a critical target in oncology.[7][8]
This guide focuses on 5-isobutyl-1,3,4-thiadiazol-2-ylamine and presents a hypothetical in silico study to predict its interaction with and potential inhibition of VEGFR-2. The methodologies, data, and pathways described are based on established protocols and the known behavior of similar compounds.
Hypothetical In Silico Screening Workflow
A virtual screening workflow was conceptualized to evaluate the binding affinity and mode of interaction of 5-isobutyl-1,3,4-thiadiazol-2-ylamine with the ATP-binding site of VEGFR-2.
Detailed Experimental Protocols (Hypothetical)
Protein Preparation
The crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., tivozanib, PDB ID: 4ASE) would be obtained from the Protein Data Bank.[8] The protein would be prepared using the Protein Preparation Wizard in a molecular modeling suite like Schrödinger's Maestro. This process would involve removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.
Ligand Preparation
The 2D structure of 5-isobutyl-1,3,4-thiadiazol-2-ylamine would be sketched and converted to a 3D conformation. LigPrep would be used to generate low-energy conformers, assign appropriate ionization states at a physiological pH of 7.4, and correct stereochemistries.
Molecular Docking
Molecular docking studies would be performed using the Glide module. The docking grid would be centered on the co-crystallized ligand in the ATP-binding site of VEGFR-2. Standard precision (SP) and extra precision (XP) docking modes would be employed to predict the binding pose and affinity of the ligand.
Molecular Dynamics Simulation
To assess the stability of the predicted protein-ligand complex, a 100-nanosecond molecular dynamics (MD) simulation would be conducted using Desmond. The system would be solvated in a TIP3P water model within an orthorhombic box. The simulation would be run under NPT ensemble conditions with temperature and pressure maintained at 300 K and 1.01325 bar, respectively.
Binding Free Energy Calculation
The binding free energy of the protein-ligand complex would be calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method based on the MD simulation trajectory. This provides a more accurate estimation of the binding affinity.
Data Presentation (Hypothetical)
The following table summarizes the hypothetical quantitative data obtained from the in silico screening of 5-isobutyl-1,3,4-thiadiazol-2-ylamine and a reference inhibitor against VEGFR-2.
| Compound | Docking Score (XP) (kcal/mol) | MM-GBSA Binding Energy (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues |
| 5-Isobutyl-1,3,4-thiadiazol-2-ylamine | -8.5 | -65.2 | 5.8 | Cys919, Asp1046, Glu885 |
| Tivozanib (Reference) | -11.2 | -98.7 | 0.02 | Cys919, Asp1046, Phe1047 |
Signaling Pathway
VEGFR-2 activation by its ligand, VEGF-A, triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. The hypothetical inhibitory action of 5-isobutyl-1,3,4-thiadiazol-2-ylamine would block this pathway at the receptor level.
Conclusion
While direct experimental evidence for the biological activities of 5-isobutyl-1,3,4-thiadiazol-2-ylamine is currently lacking in the public domain, the extensive research on the broader thiadiazole class of compounds provides a strong rationale for its investigation as a potential therapeutic agent.[1][3][5] The hypothetical in silico modeling study presented in this guide suggests that 5-isobutyl-1,3,4-thiadiazol-2-ylamine may exhibit inhibitory activity against VEGFR-2, a key target in cancer therapy. The outlined protocols and predicted data offer a foundational framework for future experimental validation of this compound's potential as a novel drug candidate. Further in vitro and in vivo studies are warranted to confirm these theoretical findings.
References
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Targets of the 2-Amino-5-Substituted-1,3,4-Thiadiazole Scaffold
Executive Summary: While specific therapeutic data for 5-Isobutyl-1,3,4-thiadiazol-2-ylamine is limited in publicly accessible literature, the broader class of 2-amino-5-substituted-1,3,4-thiadiazole derivatives represents a versatile and pharmacologically significant scaffold. This heterocyclic system is a bioisostere of pyrimidine, allowing it to interact with a variety of biological targets.[1][2] Extensive research has identified two primary areas of therapeutic potential for this class of compounds: oncology and anti-inflammatory applications. In oncology, these derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][3][4][5] A key emerging target in the anti-inflammatory domain is soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory lipid epoxides. This guide provides a comprehensive overview of these potential therapeutic targets, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.
Potential Therapeutic Target: Anticancer Agents
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anticancer properties.[1][5] These compounds have been shown to inhibit the proliferation of a wide array of human cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary anticancer mechanisms of action for 2-amino-1,3,4-thiadiazole derivatives involve the disruption of normal cell cycle progression and the activation of programmed cell death (apoptosis).
-
Cell Cycle Arrest: Several studies have shown that these compounds can cause cancer cells to arrest in specific phases of the cell cycle, most notably the G0/G1 or S phase.[5][6] This prevents the cells from replicating their DNA and proceeding to mitosis, thereby halting proliferation. For instance, the derivative 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to induce G0/G1 phase arrest in A549 lung carcinoma cells, an effect associated with an increase in the expression of the cyclin-dependent kinase inhibitor p27/Kip1.[6]
-
Induction of Apoptosis: A key indicator of the anticancer potential of a compound is its ability to induce apoptosis.[7] Many 1,3,4-thiadiazole derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their systematic dismantling and removal.[1][4] This is often confirmed by observing markers like phosphatidylserine externalization and caspase activation.
-
Signaling Pathway Modulation: The antiproliferative effects are often underpinned by the modulation of key intracellular signaling pathways. One such pathway is the extracellular signal-regulated kinase (ERK) pathway, which is frequently dysregulated in cancer. The compound FABT has been shown to inhibit the activation of ERK1/2, a central component of this pathway, thereby impeding downstream signaling required for cell proliferation and survival.[6]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of various 2-amino-1,3,4-thiadiazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Name/Reference | Cancer Cell Line | IC50 (µM) |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide[3] | MCF-7 (Breast) | 1.78 |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide[3] | A549 (Lung) | 4.04 |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT)[8] | A549 (Lung) | 13.7 |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT)[8] | C6 (Glioma) | 23.5 |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)[9] | LoVo (Colon) | 2.44 (at 48h) |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)[9] | MCF-7 (Breast) | 23.29 (at 48h) |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)[1] | MCF-7 (Breast) | 49.6 |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)[1] | MDA-MB-231 (Breast) | 53.4 |
| Substituted imidazo[2,1-b]-1,3,4-thiadiazole (Compound 4) | A549 (Lung) | 2.58 |
| Substituted 1,3,4-thiadiazolo[3,2-a]pyrimidine (Compound 8) | A549 (Lung) | 3.86 |
Visualizations: Signaling Pathway and Experimental Workflows
Caption: Anticancer signaling pathway of 2-amino-1,3,4-thiadiazole derivatives.
Caption: Experimental workflows for evaluating anticancer activity.
Potential Therapeutic Target: Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous lipid signaling molecules.[10] Specifically, it hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH is therefore a promising therapeutic strategy for treating conditions characterized by inflammation, pain, and hypertension by stabilizing the beneficial EETs. While not yet specifically documented for 5-isobutyl-1,3,4-thiadiazol-2-ylamine, other heterocyclic compounds, including those with thiazole motifs, have been identified as potent sEH inhibitors.[11]
Mechanism of Action
By inhibiting sEH, thiadiazole derivatives would prevent the degradation of EETs. The resulting increase in EET levels enhances their natural biological effects, which include:
-
Anti-inflammatory effects: Reducing the expression of pro-inflammatory molecules.
-
Vasodilation: Promoting the relaxation of blood vessels, which can lower blood pressure.
-
Analgesia: Reducing pain signaling.
This mechanism makes sEH inhibitors attractive candidates for treating cardiovascular diseases, inflammatory disorders, and certain types of pain.
Quantitative Data: sEH Inhibition
The following table presents IC50 values for various compounds against soluble epoxide hydrolase, illustrating the potency that can be achieved with different chemical scaffolds.
| Compound Class/Name | sEH Source | IC50 (nM) |
| 4-phenyl-thiazole derivative (SW-17)[11] | human sEH | 2.5 |
| 4-phenyl-thiazole derivative (3h)[11] | human sEH | 154.3 |
| 4-phenyl-thiazole derivative (3c)[11] | human sEH | 38.8 |
| Thiazole-5-carboxamide derivative (Compound 50)[12] | human sEH | 0.46 |
Visualization: sEH Pathway and Assay Workflow
Caption: Mechanism of action for a soluble epoxide hydrolase (sEH) inhibitor.
Caption: Experimental workflow for a fluorometric sEH inhibition assay.
Detailed Experimental Protocols
Protocol for Cell Cycle Analysis by Flow Cytometry[14][15]
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells after treatment with a test compound.
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549, MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative and a vehicle control for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) and wash adherent cells with PBS. Detach the adherent cells using Trypsin-EDTA and combine them with the collected medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant, resuspend the pellet in ice-cold PBS, and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol for Apoptosis Detection by Annexin V/PI Staining[13][16][17]
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) as described previously.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are positive for both markers.
Protocol for Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay[11][18][19]
This protocol describes a method to screen for inhibitors of recombinant human sEH.
-
Reagent Preparation: Prepare solutions of sEH Assay Buffer, recombinant human sEH enzyme, the test inhibitor (e.g., a 1,3,4-thiadiazole derivative) at various concentrations, and a fluorogenic substrate (e.g., CMNPC).
-
Assay Plate Setup: In a 96-well plate, add sEH Assay Buffer, the test inhibitor (or vehicle control), and the sEH enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm). The rate of increase in fluorescence is proportional to the sEH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Quantum Chemical Calculations for 1,3,4-Thiadiazole Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The unique structural and electronic properties of the 1,3,4-thiadiazole ring have made its derivatives versatile scaffolds for designing novel therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This guide will delve into the theoretical underpinnings, experimental protocols, and data interpretation of computational studies, offering a comprehensive resource for researchers in the field.
Theoretical Framework: The Power of Quantum Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[4] These methods allow for the detailed investigation of the electronic structure, reactivity, and spectroscopic properties of molecules at the atomic level.[1][5][6] For 1,3,4-thiadiazole derivatives, DFT calculations provide valuable insights into their structure-activity relationships (SAR).[2]
Key quantum chemical parameters that are frequently calculated include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting energy gap, are crucial descriptors of a molecule's chemical reactivity and kinetic stability.[7][8] A smaller HOMO-LUMO gap generally suggests higher reactivity.[7] The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8]
-
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This is critical for understanding intermolecular interactions, such as drug-receptor binding.[4]
-
Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.[4]
These computational approaches enable the prediction of molecular properties, guiding the synthesis of novel compounds with enhanced biological activity.[9]
Experimental and Computational Methodologies
A synergistic approach combining experimental synthesis and characterization with in silico studies is essential for the successful development of 1,3,4-thiadiazole-based drug candidates.
Synthesis and Characterization
The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazide precursors.[1][5][6] A general synthetic route involves the reaction of an appropriate acid hydrazide with a thiocyanate or the reaction of a thiosemicarbazide with an acid in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[1][10]
The structural elucidation of the synthesized compounds is typically achieved through a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the molecular structure and connectivity of atoms.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Computational Details
2.2.1. Density Functional Theory (DFT) Calculations
DFT calculations are typically performed using software packages like Gaussian. A common and effective methodology involves the following steps:
-
Geometry Optimization: The initial structure of the 1,3,4-thiadiazole derivative is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used in conjunction with a basis set such as 6-311++G(d,p).[1][5][6]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Calculation of Quantum Chemical Properties: Following successful optimization, various electronic properties are calculated, including the HOMO and LUMO energies, MEP, and other reactivity descriptors.[8]
2.2.2. Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, usually a protein).[12] This method is instrumental in understanding the binding modes of 1,3,4-thiadiazole derivatives with their biological targets.[13][14][15] The general workflow is as follows:
-
Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank, and the ligand (1,3,4-thiadiazole derivative) is drawn and optimized.
-
Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations, which explore various possible binding poses of the ligand within the active site of the receptor.
-
Analysis of Results: The results are analyzed based on the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[12]
Data Presentation and Analysis
The integration of computational and experimental data is crucial for establishing a clear understanding of the structure-activity relationships of 1,3,4-thiadiazole derivatives.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from quantum chemical calculations and biological assays for 1,3,4-thiadiazole derivatives.
Table 1: Calculated Quantum Chemical Parameters for Representative 1,3,4-Thiadiazole Derivatives
| Compound | HOMO (Hartree) | LUMO (Hartree) | Energy Gap (Hartree) |
| ZINC000017138581 | -0.212671 | -0.042962 | -0.169709 |
| ZINC33258048 | -0.215602 | -0.046696 | -0.168906 |
Data adapted from a study on VEGFR-2 inhibitors.[7]
Table 2: Molecular Docking and Biological Activity Data for Selected 1,3,4-Thiadiazole Derivatives
| Compound | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) | Target | IC₅₀ (µM) | Cancer Cell Line |
| L3 | -8.9 | -31.5 | NUDT5 Gene | - | - |
| 4h | - | - | EGFR TK | 2.03 ± 0.72 | MCF-7 |
| 4h | - | - | EGFR TK | 2.17 ± 0.83 | A549 |
| 4a | - | - | Mushroom Tyrosinase | 11.18 ± 0.69 | HT-1080 |
| 4a | - | - | Mushroom Tyrosinase | 12.38 ± 0.63 | MCF-7 |
| 20b | - | - | Dihydrofolate Reductase | 4.37 ± 0.7 | HepG-2 |
| 20b | - | - | Dihydrofolate Reductase | 8.03 ± 0.5 | A-549 |
Data compiled from various studies on anticancer and enzymatic inhibition activities.[12][13][14][15][16][17]
Visualizing Workflows and Relationships
Graphical representations of workflows and conceptual relationships can significantly aid in understanding the complex interplay between computational and experimental approaches in drug discovery.
Conclusion
The integration of quantum chemical calculations into the research and development of 1,3,4-thiadiazole derivatives provides a powerful, rational approach to drug design. By elucidating the electronic properties and predicting the biological interactions of these compounds, computational methods offer invaluable guidance for the synthesis of novel, potent, and selective therapeutic agents. This technical guide has outlined the core theoretical principles, experimental and computational protocols, and data analysis strategies that form the foundation of this modern drug discovery paradigm. As computational power continues to grow and theoretical models become more sophisticated, the role of quantum chemistry in shaping the future of medicine is set to expand even further.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. bepls.com [bepls.com]
- 4. universci.com [universci.com]
- 5. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. article.sapub.org [article.sapub.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chemmethod.com [chemmethod.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 16. tandfonline.com [tandfonline.com]
- 17. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore found in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The synthesis protocol described herein is based on the widely employed method of cyclizing a thiosemicarbazide with a carboxylic acid or its derivative, a common and effective route for preparing 2,5-disubstituted 1,3,4-thiadiazoles.[1][4][5] This document outlines two common methods for this synthesis, providing detailed experimental procedures, reagent information, and expected outcomes.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[3][6] The presence of the 2-amino group in particular offers a site for further functionalization, allowing for the generation of diverse chemical libraries for drug screening. The isobutyl substituent at the 5-position can contribute to the lipophilicity and steric profile of the molecule, potentially influencing its biological target interactions. The synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine is a key step in the development of novel therapeutic agents. The protocols detailed below utilize common laboratory reagents and techniques, making them accessible to a wide range of researchers.
Data Presentation
Table 1: Summary of Quantitative Data for Synthesis Methods
| Parameter | Method 1: Polyphosphate Ester (PPE) | Method 2: Phosphorus Oxychloride (POCl₃) |
| Starting Materials | Isovaleric acid, Thiosemicarbazide, Polyphosphate ester (PPE) | Isovaleric acid, Thiosemicarbazide, Phosphorus oxychloride (POCl₃) |
| Solvent | Chloroform | Dioxane (or neat) |
| Reaction Temperature | Reflux | 95-100°C |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 60-75% (estimated) | 60-70%[7] |
| Purity (post-purification) | >95% | >95% |
| Appearance | White to off-white solid | White to off-white solid |
Experimental Protocols
Method 1: Synthesis using Polyphosphate Ester (PPE)
This one-pot method utilizes polyphosphate ester (PPE) as a cyclizing and dehydrating agent, offering a convenient alternative to harsher reagents like phosphorus oxychloride.[1]
Materials:
-
Isovaleric acid (3-methylbutanoic acid)
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or methanol for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
To a stirred solution of isovaleric acid (1.0 eq) and thiosemicarbazide (1.0 eq) in chloroform, add polyphosphate ester (PPE) (2.0-3.0 eq by weight of the limiting reagent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to afford 5-Isobutyl-1,3,4-thiadiazol-2-ylamine as a solid.
Method 2: Synthesis using Phosphorus Oxychloride (POCl₃)
This classic method employs phosphorus oxychloride as the dehydrating and cyclizing agent.[7]
Materials:
-
Isovaleric acid (3-methylbutanoic acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Dioxane (optional, the reaction can be run neat)
-
Ice
-
50% aqueous sodium hydroxide (NaOH) solution
-
Round-bottom flask with a dropping funnel and condenser
-
Stirrer
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer, dropping funnel, and condenser, charge isovaleric acid (1.1 eq) and dioxane (if used).
-
Add thiosemicarbazide (1.0 eq) to the stirred solution.
-
From the dropping funnel, add phosphorus oxychloride (1.25 eq) dropwise to the reaction mixture. The addition is exothermic, so maintain the temperature accordingly.
-
After the addition is complete, heat the mixture to 95-100°C and stir for 2-3 hours, or until the evolution of hydrogen chloride gas ceases.
-
Cool the reaction mixture and carefully decant the liquid phase.
-
To the residue, add hot water to dissolve it.
-
Cool the aqueous solution in an ice bath and slowly add 50% aqueous sodium hydroxide with vigorous stirring until the solution is basic.
-
Collect the precipitated product by vacuum filtration.
-
Wash the filter cake with cold water and dry to obtain the crude 5-Isobutyl-1,3,4-thiadiazol-2-ylamine.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Visualizations
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine.
Logical Relationship of Synthesis Methods
Caption: Logical relationship between starting materials and synthesis methods.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Purification Techniques for 5-Isobutyl-thiadiazol-2-ylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isobutyl-1,3,4-thiadiazol-2-ylamine is a heterocyclic amine containing a thiadiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This document provides detailed application notes and protocols for the purification of 5-Isobutyl-thiadiazol-2-ylamine, focusing on techniques such as aqueous workup, recrystallization, and column chromatography.
Physicochemical Properties and Purity Criteria
A key indicator of purity for 5-Isobutyl-thiadiazol-2-ylamine is its melting point. A sharp melting point in the range of 229-230°C is indicative of a high degree of purity. Purity should also be assessed by spectroscopic methods such as NMR and chromatographic techniques like HPLC.
Purification Methodologies
The choice of purification method depends on the nature and quantity of impurities present in the crude material. Below are detailed protocols for common and effective purification techniques.
Aqueous Workup and Precipitation
This is a fundamental and often initial purification step following the synthesis of 5-Isobutyl-thiadiazol-2-ylamine. It is particularly effective for removing inorganic salts and other water-soluble impurities.
Experimental Protocol:
-
Quenching: The crude reaction mixture is carefully "drowned" by pouring it into a large volume of cold water with vigorous stirring. This precipitates the organic product while dissolving water-soluble byproducts.
-
Neutralization: The acidic reaction mixture is neutralized to a pH of approximately 8-8.2 using a suitable base. Concentrated ammonium hydroxide is a common choice, although a 5% aqueous solution of sodium carbonate can also be used. The neutralization should be performed slowly while monitoring the pH to avoid excessive heat generation.
-
Precipitation and Isolation: The neutralized mixture is chilled, typically in an ice bath, to ensure complete precipitation of the product.
-
Filtration: The precipitated solid is collected by vacuum filtration.
-
Washing: The filter cake is washed thoroughly with cold water to remove any remaining soluble impurities.
-
Drying: The purified solid is dried under vacuum to remove residual water.
Logical Workflow for Aqueous Workup:
Caption: Workflow for the aqueous workup and precipitation of 5-Isobutyl-thiadiazol-2-ylamine.
Recrystallization
Recrystallization is a powerful technique for further purifying the solid product obtained from the aqueous workup. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: A mixture of N,N-dimethylformamide (DMF) and water is a suitable solvent system for the recrystallization of 2-amino-5-substituted-1,3,4-thiadiazoles. A typical starting ratio is 1:2 (v/v) of DMF to water. The ideal solvent system will dissolve the compound when hot but not when cold.
-
Dissolution: The crude solid is placed in a flask, and the minimum amount of the hot solvent mixture is added to dissolve it completely.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield of crystals.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent mixture.
-
Drying: The purified crystals are dried under vacuum.
Quantitative Data for Analogous Compounds (Recrystallization):
| Compound | Recrystallization Solvent | Yield (%) | Reference |
| 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole | DMF/H₂O (1:2) | 95.3 | [1] |
| 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole | DMF/H₂O (1:2) | 96.7 | [1] |
| 2-Amino-5-(3,5-dinitrophenyl)-1,3,4-thiadiazole | DMF/H₂O (1:2) | 95.7 | [1] |
Note: The yields reported are for the overall synthesis and recrystallization process.
Column Chromatography
For the removal of closely related organic impurities, column chromatography is the most effective method. A general protocol for the purification of aminothiadiazole derivatives is provided below, which can be optimized for 5-Isobutyl-thiadiazol-2-ylamine.
Experimental Protocol:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent) Selection: The choice of eluent is determined by thin-layer chromatography (TLC). A good starting point for aminothiadiazoles is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The polarity of the eluent should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: The silica gel is packed into a glass column as a slurry in the initial, less polar mobile phase.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, loaded silica is carefully added to the top of the column.
-
Elution: The column is eluted with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
General Column Chromatography Workflow:
Caption: General workflow for purification by column chromatography.
Purity Assessment
The purity of the final product should be confirmed using a combination of the following methods:
-
Melting Point: A sharp melting point at 229-230°C.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): A single peak in the chromatogram. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The spectra should be clean and consistent with the expected structure of 5-Isobutyl-thiadiazol-2-ylamine.
By employing these purification techniques and analytical methods, researchers can obtain high-purity 5-Isobutyl-thiadiazol-2-ylamine, which is essential for its use in further synthetic applications and biological studies.
References
Analytical methods for 5-Isobutyl-thiadiazol-2-ylamine quantification
An in-depth guide to the quantitative analysis of 5-Isobutyl-thiadiazol-2-ylamine, a heterocyclic amine with potential applications in pharmaceutical and chemical research. This document provides detailed application notes and proposed protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Due to the absence of specific validated analytical methods for 5-Isobutyl-thiadiazol-2-ylamine in publicly available literature, the methodologies presented herein are based on established analytical principles for structurally similar compounds, such as aminothiazoles and other thiadiazole derivatives. These protocols are intended to serve as a comprehensive starting point for method development and validation by researchers, scientists, and drug development professionals.
Physicochemical Properties of 5-Isobutyl-thiadiazol-2-ylamine
A summary of the key physicochemical properties of 5-Isobutyl-thiadiazol-2-ylamine is presented below. These properties are crucial for the development of analytical methods, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₇H₁₃N₃S |
| Molecular Weight | 171.27 g/mol |
| Predicted LogP | 1.8 ± 0.5 |
| Predicted Solubility | Moderately soluble in polar organic solvents (e.g., methanol, acetonitrile, DMSO). Limited solubility in water, which is expected to increase in acidic conditions due to the basic nature of the amino group.[1][2] |
| Predicted pKa | ~4.5 (for the protonated amine)[1] |
Application Note 1: Quantification by HPLC-UV
Principle
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely accessible technique for the quantification of moderately polar organic compounds.[3] 5-Isobutyl-thiadiazol-2-ylamine, containing a thiadiazole ring system, is expected to possess a UV chromophore, allowing for its detection and quantification using a UV detector. The method separates the analyte from matrix components based on its hydrophobicity.
Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~260 nm (to be optimized by scanning a standard solution) |
Expected Performance Characteristics
The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for a small molecule like 5-Isobutyl-thiadiazol-2-ylamine.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol: HPLC-UV Method
1. Reagents and Materials
-
5-Isobutyl-thiadiazol-2-ylamine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (85%)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).
3. Sample Preparation
-
For Pharmaceutical Formulations:
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of the active ingredient.
-
Dissolve in 50 mL of methanol and sonicate for 15 minutes.
-
Dilute to a final volume of 100 mL with methanol.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an HPLC vial for analysis.
-
4. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of 5-Isobutyl-thiadiazol-2-ylamine in the sample by comparing its peak area to the calibration curve.
Application Note 2: Quantification by LC-MS/MS
Principle
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification of analytes in complex matrices.[4] This technique combines the separation power of LC with the mass analysis capabilities of a triple quadrupole mass spectrometer.[4] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides excellent specificity, minimizing interferences from the sample matrix.[5]
Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion (Q1) | m/z 172.1 |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Plausible transitions: m/z 116.1 (loss of isobutene), m/z 88.1 |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Expected Performance Characteristics
LC-MS/MS methods offer significantly improved sensitivity compared to HPLC-UV.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 ng/mL[5] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL[5] |
| Accuracy (% Recovery) | 90 - 110% (within 15% of nominal)[6] |
| Precision (% RSD) | < 15%[6] |
Experimental Protocol: LC-MS/MS Method
1. Reagents and Materials
-
5-Isobutyl-thiadiazol-2-ylamine reference standard
-
A suitable stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard (IS) in methanol.
-
Working Standards: Prepare a series of working standards containing the analyte at various concentrations and a fixed concentration of the IS (e.g., 10 ng/mL). Dilute using 50:50 methanol:water.
3. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 100 µL of plasma, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an LC-MS vial for analysis.
4. LC-MS/MS Analysis
-
Optimize MS parameters (precursor/product ions, collision energies, etc.) by infusing a standard solution of the analyte.
-
Equilibrate the LC-MS/MS system with the initial mobile phase.
-
Inject the prepared standards to construct a calibration curve (analyte/IS peak area ratio vs. concentration).
-
Inject the prepared samples.
-
Calculate the analyte concentration in the samples using the calibration curve.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the quantification of 5-Isobutyl-thiadiazol-2-ylamine in various samples. The HPLC-UV method is suitable for routine analysis and quantification in simpler matrices, while the LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex biological matrices. It is imperative that any selected method undergoes a thorough in-house validation to ensure it meets the specific requirements of the intended application, adhering to relevant regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Isobutyl-thiadiazol-2-ylamine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 5-Isobutyl-thiadiazol-2-ylamine is a member of this class of compounds, and while specific biological data for this molecule is not extensively published, its structural similarity to other bioactive thiadiazoles suggests its potential as a modulator of cellular processes. These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of 5-Isobutyl-thiadiazol-2-ylamine in various cell-based assays.
The protocols detailed below are foundational methods for assessing a compound's cytotoxic and cytostatic effects, as well as its impact on key cellular events like apoptosis and cell cycle progression. Researchers are advised to adapt and optimize these protocols for their specific cell lines and experimental conditions.
Data Presentation
Table 1: In Vitro Cytotoxicity of 5-Isobutyl-thiadiazol-2-ylamine
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.1 | 98.2 ± 4.5 | 15.8 |
| 1 | 85.1 ± 5.1 | ||
| 10 | 52.3 ± 3.9 | ||
| 50 | 21.7 ± 2.8 | ||
| 100 | 5.4 ± 1.2 | ||
| A549 (Lung Cancer) | 0.1 | 99.1 ± 3.7 | 25.2 |
| 1 | 90.5 ± 4.2 | ||
| 10 | 60.1 ± 5.5 | ||
| 50 | 30.8 ± 3.1 | ||
| 100 | 8.9 ± 1.9 | ||
| HEK293 (Normal Kidney) | 0.1 | 99.5 ± 2.9 | >100 |
| 1 | 97.8 ± 3.3 | ||
| 10 | 92.4 ± 4.0 | ||
| 50 | 85.6 ± 4.8 | ||
| 100 | 75.3 ± 5.2 |
Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary.
Table 2: Effect of 5-Isobutyl-thiadiazol-2-ylamine on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.9 |
| 5-Isobutyl-thiadiazol-2-ylamine (15 µM) | 78.9 ± 4.2 | 10.1 ± 1.8 | 11.0 ± 1.5 |
| 5-Isobutyl-thiadiazol-2-ylamine (30 µM) | 85.4 ± 3.8 | 5.7 ± 1.1 | 8.9 ± 1.3 |
Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: A typical workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in the appropriate complete culture medium.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 5-Isobutyl-thiadiazol-2-ylamine in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content using propidium iodide (PI) staining.
Workflow for Cell Cycle Analysis
Caption: A streamlined workflow for analyzing cell cycle distribution.
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in 6-well plates and incubate for 24 hours.
-
Treat cells with 5-Isobutyl-thiadiazol-2-ylamine at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
-
Cell Fixation and Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
-
Flow Cytometry Analysis:
-
Incubate the stained cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
-
Kinase Inhibition Assay (Cellular)
This assay assesses the ability of 5-Isobutyl-thiadiazol-2-ylamine to inhibit a target kinase within a cellular context by measuring the phosphorylation of its substrate.
Potential Signaling Pathway Inhibition
Caption: A diagram illustrating the potential inhibitory effect on a kinase pathway.
Protocol (using Western Blotting):
-
Cell Seeding and Treatment:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-Isobutyl-thiadiazol-2-ylamine for a predetermined duration.
-
-
Cell Lysis and Protein Quantification:
-
If necessary, stimulate the cells to activate the target kinase pathway.
-
Lyse the cells to extract the proteins.
-
Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated substrate of the target kinase and the total protein.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the level of the phosphorylated substrate to the total protein level.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the cellular IC₅₀ value.
-
Disclaimer
The provided protocols and data are based on general methodologies for similar compounds and are intended for guidance. It is crucial to perform independent validation and optimization for 5-Isobutyl-thiadiazol-2-ylamine in your specific experimental setup. The mechanism of action and affected signaling pathways for this particular compound may differ from other thiadiazole derivatives.
Application Notes and Protocols for Testing the Antimicrobial Activity of Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for evaluating the antimicrobial properties of thiadiazole compounds. The methodologies outlined are based on established standards to ensure reproducibility and accuracy in determining the efficacy of these compounds against a panel of pathogenic bacteria and fungi.
Introduction to Thiadiazole Compounds
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 1,3,4-thiadiazole scaffold, in particular, is a core component of numerous compounds exhibiting a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[1] Their mechanism of action is often attributed to the ability to modulate enzyme function and interact with crucial biochemical pathways in pathogens.[2] This document outlines the essential protocols for screening and quantifying the antimicrobial activity of novel thiadiazole derivatives.
Key Antimicrobial Susceptibility Testing Methods
Several standardized methods are employed to assess the antimicrobial efficacy of chemical compounds.[3] The most common parameters measured are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4][5][6]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8][9]
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial fungal inoculum.[3]
-
Zone of Inhibition: The diameter of the area around an antibiotic disk where bacterial growth is inhibited.[3]
This guide will focus on two primary quantitative methods: the Broth Microdilution Assay for determining MIC and MBC/MFC, and the Agar Disk Diffusion method for preliminary screening.
Data Presentation: Antimicrobial Activity of Thiadiazole Derivatives
The following tables summarize representative quantitative data on the antimicrobial activity of various thiadiazole compounds against selected microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiadiazole Compounds (in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference |
| Thiadiazole Derivative 1 | 1000 | 1000 | >1000 | >1000 | ND | [3] |
| Thiadiazole Derivative 2 | >1000 | >1000 | 1000 | >1000 | ND | [3] |
| Thiadiazole-Thiazolidinone Hybrid | Active | Active | Active | Active | ND | [3] |
| Benzimidazole-Thiadiazole Derivative | 18.96 mm | 18.20 mm | 17.33 mm* | ND | ND | [3] |
| Ciprofloxacin (Control) | 25 | 25 | 25 | 25 | NA | [3] |
| Amphotericin B (Control) | NA | NA | NA | NA | Active | [1] |
*Data presented as zone of inhibition in mm. ND: Not Determined; NA: Not Applicable.
Table 2: Zone of Inhibition for Selected Thiadiazole Compounds (in mm)
| Compound/Drug | Staphylococcus aureus | Streptococcus pyogenes | Pseudomonas aeruginosa | Escherichia coli | Concentration | Reference |
| Thiadiazole-Thiazolidinone 1 | 15 | 14 | 13 | 12 | 250 µg/mL | [3] |
| Thiadiazole-Thiazolidinone 2 | 16 | 15 | 14 | 13 | 250 µg/mL | [3] |
| Gentamicin (Control) | 20 | 19 | 22 | 21 | 10 µ g/disk | [1] |
| Ampicillin (Control) | 24 | 22 | NA | NA | 10 µ g/disk | [1] |
NA: Not Applicable.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used and accurate technique to determine the MIC of antimicrobial agents.[10][11]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
96-well sterile microtiter plates[4]
-
Test thiadiazole compounds
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[4]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microbial cultures (bacterial or fungal strains)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound: Dissolve the thiadiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[6]
-
Serial Dilutions:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.[5]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[4]
-
Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[4]
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well should be 200 µL.[4]
-
Controls:
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria, and for 24-48 hours for fungi.[10]
-
Result Interpretation: The MIC is the lowest concentration of the thiadiazole compound at which there is no visible growth (turbidity) in the well.[4][5]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is determined after the MIC has been established.[12] This test differentiates between bacteriostatic (inhibitory) and bactericidal (killing) activity.[8]
Workflow for MBC/MFC Determination
Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Procedure:
-
Following the MIC determination, select the wells that show no visible growth (the MIC well and those with higher concentrations).[8]
-
Using a micropipette, take a small aliquot (e.g., 10 µL) from each of these clear wells.[8]
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours).
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[7][8][9]
Agar Disk Diffusion (Kirby-Bauer) Method
This method is a qualitative or semi-quantitative test used for rapid screening of antimicrobial activity.[13][14]
Workflow for Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) test.
Materials:
-
Mueller-Hinton agar plates[13]
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test thiadiazole compounds
-
Standard antibiotic disks (for control)
-
Microbial cultures
-
0.5 McFarland turbidity standard
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.[13]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[14]
-
Disk Application:
-
Prepare sterile paper disks impregnated with a known concentration of the thiadiazole compound.
-
Using sterile forceps, place the impregnated disks and standard control disks onto the surface of the inoculated agar plate.[14]
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[14] The size of the zone is proportional to the susceptibility of the microorganism to the compound. Results are typically interpreted as 'Susceptible', 'Intermediate', or 'Resistant' by comparing the zone diameters to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[15][16]
Conclusion
The protocols detailed in this document provide a standardized framework for the comprehensive evaluation of the antimicrobial activity of thiadiazole compounds. Adherence to these methodologies will yield reliable and comparable data, which is crucial for the identification and development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
- 1. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. ijrpc.com [ijrpc.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microchemlab.com [microchemlab.com]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. fda.gov [fda.gov]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using 5-Isobutyl-thiadiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] A significant mechanism through which these compounds exert their effects is via the inhibition of key enzymes involved in various disease pathways.[1] Several studies have highlighted the capacity of thiadiazole derivatives to inhibit a range of enzymes, including protein kinases, carbonic anhydrases, and c-Jun N-terminal kinases (JNKs).[1][3][4]
This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of 5-Isobutyl-thiadiazol-2-ylamine against a representative protein kinase, Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology.[1][5] While specific inhibitory data for 5-Isobutyl-thiadiazol-2-ylamine is not publicly available, this protocol offers a robust framework for its initial characterization as a potential enzyme inhibitor.
Principle of the Assay
The enzyme inhibition assay is a fundamental experiment to determine the effectiveness of a compound in reducing the activity of a specific enzyme.[6] This protocol describes a continuous spectrophotometric assay where the activity of the target enzyme is measured by monitoring the change in absorbance over time as a substrate is converted into a product.[7][8] The rate of the enzymatic reaction is compared in the presence and absence of the inhibitor, 5-Isobutyl-thiadiazol-2-ylamine.[6] The concentration of the inhibitor required to reduce enzyme activity by 50% is determined as the half-maximal inhibitory concentration (IC50).[8]
Quantitative Data Summary
The following table is a template for summarizing the quantitative data obtained from the enzyme inhibition assay. Researchers should populate this table with their experimental results for a clear comparison of the inhibitory potency of 5-Isobutyl-thiadiazol-2-ylamine and a known control inhibitor.
| Compound | Target Enzyme | Substrate | Assay Type | IC50 (µM) [Mean ± SD, n=3] |
| 5-Isobutyl-thiadiazol-2-ylamine | EGFR | Poly(Glu, Tyr) 4:1 | Spectrophotometric | To be determined |
| Gefitinib (Positive Control) | EGFR | Poly(Glu, Tyr) 4:1 | Spectrophotometric | To be determined |
Experimental Protocols
Materials and Reagents
-
Purified, active target enzyme (e.g., recombinant human EGFR)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
5-Isobutyl-thiadiazol-2-ylamine (test inhibitor)
-
Known positive control inhibitor (e.g., Gefitinib for EGFR)
-
Adenosine triphosphate (ATP)
-
Cofactors (e.g., MgCl₂)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Solvent for compounds (e.g., Dimethyl sulfoxide, DMSO)
-
96-well microplates (UV-transparent if necessary for the detection method)
-
Microplate spectrophotometer
-
Multichannel pipettes and sterile tips
Step-by-Step Protocol for EGFR Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of 5-Isobutyl-thiadiazol-2-ylamine in 100% DMSO (e.g., 10 mM).
-
Prepare a stock solution of the positive control inhibitor (e.g., Gefitinib) in 100% DMSO.
-
Prepare serial dilutions of the test and control inhibitors in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the substrate solution in the assay buffer.
-
Prepare the ATP solution in the assay buffer.
-
Dilute the enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Procedure in a 96-Well Plate:
-
Add 2 µL of the serially diluted 5-Isobutyl-thiadiazol-2-ylamine or positive control to the appropriate wells of a 96-well plate.
-
For the control (100% enzyme activity) and blank (no enzyme activity) wells, add 2 µL of the assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Add 48 µL of the enzyme solution to all wells except the blank wells. Add 48 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate and ATP mixture to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 340 nm for assays coupled to NADH depletion) at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).[9] This provides the reaction kinetics.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration from the linear portion of the progress curve.[10][11]
-
Calculate the percentage of inhibition for each concentration of 5-Isobutyl-thiadiazol-2-ylamine using the following formula: % Inhibition = [1 - (Velocity of reaction with inhibitor / Velocity of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro enzyme inhibition assay.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Isobutyl-thiadiazol-2-ylamine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-isobutyl-1,3,4-thiadiazol-2-ylamine as a versatile scaffold in modern drug design. The 1,3,4-thiadiazole core is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The isobutyl substituent at the 5-position offers a lipophilic moiety that can be crucial for target engagement and pharmacokinetic properties. This document outlines synthetic strategies, key biological applications with supporting data from analogous compounds, and detailed experimental protocols for screening and evaluation.
Biological Activities and Applications
The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore. Derivatives have been reported to exhibit significant biological activities, making 5-isobutyl-1,3,4-thiadiazol-2-ylamine a promising starting point for the development of novel therapeutics.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) like c-KIT and VEGFR-2.[4][5] The 2-amino group of the thiadiazole core can act as a key hydrogen bond donor, interacting with the hinge region of kinase domains.
Table 1: Anticancer Activity of Representative 2-Amino-1,3,4-thiadiazole Analogs
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-(Benzenesulfonylmethyl)phenyl | LoVo (Colon) | 2.44 | [2] |
| Analog 2 | 2-(Benzenesulfonylmethyl)phenyl | MCF-7 (Breast) | 23.29 | [2] |
| Analog 3 | Thiophen-2-yl derivative | HepG-2 (Liver) | 4.37 | [6] |
| Analog 4 | Thiophen-2-yl derivative | A-549 (Lung) | 8.03 | [6] |
| Analog 5 | 4-Chlorophenyl derivative | MCF-7 (Breast) | 2.32 | [3] |
| Analog 6 | 4-Chlorophenyl derivative | HepG2 (Liver) | 4.81 | [3] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[7][8] The mechanism of their antibacterial and antifungal action can vary, but they often involve the disruption of essential cellular processes in microorganisms. The lipophilic nature of the isobutyl group in the target scaffold may enhance its ability to penetrate microbial cell membranes.
Table 2: Antimicrobial Activity of Representative 2-Amino-1,3,4-thiadiazole Analogs
| Compound ID | 5-Substituent | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Analog 7 | 1-Adamantyl derivative | Staphylococcus aureus | - | - | [8] |
| Analog 8 | 1-Adamantyl derivative | Escherichia coli | - | - | [8] |
| Analog 9 | Phenyl derivative | Klebsiella pneumoniae | - | - | [9] |
| Analog 10 | Phenyl derivative | Staphylococcus hominis | - | - | [9] |
| Analog 11 | Phenyl derivative | Staphylococcus epidermidis | - | - | [9] |
| Analog 12 | Chiral derivative | Bacillus subtilis | - | - | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of 5-isobutyl-1,3,4-thiadiazol-2-ylamine, based on established methodologies for analogous compounds.
Synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine Derivatives
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a carboxylic acid with thiosemicarbazide.[10]
Protocol 1: General Synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine
-
Reaction Setup: In a dry round-bottom flask, add 1 equivalent of 3-methylbutanoic acid (isovaleric acid) and 1-1.2 equivalents of thiosemicarbazide.
-
Cyclizing Agent: Carefully add a cyclizing agent such as phosphorus oxychloride or a strong acid like concentrated sulfuric acid (typically 3-5 equivalents) portion-wise while cooling the flask in an ice bath.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 70-80°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-isobutyl-1,3,4-thiadiazol-2-ylamine.
Further derivatization can be achieved by targeting the 2-amino group, for example, through Schiff base formation with various aldehydes or acylation with acid chlorides.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11][12]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of 5-isobutyl-1,3,4-thiadiazol-2-ylamine) in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The disk diffusion method is a standard procedure for determining the antimicrobial susceptibility of bacteria.[9][13]
Protocol 3: Kirby-Bauer Disk Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Uniformly swab the entire surface of the agar plate with the bacterial suspension.
-
Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Include a solvent control disc and a positive control antibiotic disc (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
General Synthetic and Screening Workflow
Caption: Workflow for drug discovery using the 5-isobutyl-thiadiazol-2-ylamine scaffold.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of Receptor Tyrosine Kinase signaling by a thiadiazole derivative.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. library.dmed.org.ua [library.dmed.org.ua]
- 13. wjpsonline.com [wjpsonline.com]
Application Notes and Protocols: Functionalization of the Amino Group of 2-Amino-1,3,4-thiadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The versatility of this heterocyclic system is largely due to the reactivity of the C2-amino group, which serves as a key handle for molecular derivatization and the introduction of diverse functionalities.[2][4] This allows for the fine-tuning of physicochemical properties and pharmacological profiles.
This document provides detailed application notes and experimental protocols for the most common and synthetically useful methods for the functionalization of the 2-amino group of 1,3,4-thiadiazole derivatives.
Schiff Base Formation via Condensation with Aldehydes
Application Note: The condensation of the primary amino group of 2-amino-1,3,4-thiadiazoles with various aromatic or heterocyclic aldehydes is a straightforward and efficient method to synthesize Schiff bases (azomethines). This reaction typically proceeds under mild conditions, often requiring only catalytic amounts of acid. The resulting imine linkage extends the conjugation of the system and provides a lipophilic character to the molecule. Schiff bases of 2-amino-1,3,4-thiadiazoles are not only stable final products with demonstrated analgesic, anti-inflammatory, and antibacterial activities but also serve as versatile intermediates for the synthesis of other heterocyclic systems like thiazolidinones and oxazepines.[6][7][8]
Logical Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis and purification of Schiff bases.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-amino-5-substituted-1,3,4-thiadiazole (1.0 eq.) in a suitable solvent such as absolute ethanol or glacial acetic acid (10-20 mL).[6][8]
-
Addition of Aldehyde: To this solution, add the desired aromatic or heterocyclic aldehyde (1.0-1.2 eq.).
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid, to the mixture.[7][8]
-
Reaction: Reflux the reaction mixture for 4-10 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. If a solid precipitates, filter the product using suction filtration. In some cases, pouring the mixture into ice-cold water is necessary to induce precipitation.[9]
-
Purification: Wash the crude solid with cold ethanol or water. Recrystallize the product from a suitable solvent (e.g., absolute ethanol, DMF) to obtain the pure Schiff base.[6][9]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry. The formation of the imine is typically confirmed by a C=N stretching band in the IR spectrum (around 1690 cm⁻¹) and a characteristic singlet for the azomethine proton (-N=CH-) in the ¹H NMR spectrum (δ 8.1-8.5 ppm).[6]
Data Presentation: Examples of Schiff Base Synthesis
| Starting Thiadiazole | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | 4-Hydroxybenzaldehyde | Ethanol | Glacial Acetic Acid | 8-10 | 72 | [9] |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | 4-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | 8-10 | 78 | [9] |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | 8-10 | 70 | [9] |
| 5-Styryl-2-amino-1,3,4-thiadiazole | Benzaldehyde | Ethanol | Glacial Acetic Acid | 8 | - | [8] |
| 5-Styryl-2-amino-1,3,4-thiadiazole | 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | 10 | - | [8] |
Sulfonyl Thiourea Formation
Application Note: The nucleophilic addition of the 2-amino group to a sulfonyl isothiocyanate provides a direct route to 1-(5-alkyl-1,3,4-thiadiazol-2-yl)-3-(sulfonyl)thioureas. These compounds are of significant interest in drug discovery, as they combine the pharmacologically active thiadiazole ring with the sulfonyl thiourea moiety, which is known to exhibit potent biological activities.[1] Synthesized sulfonyl thioureas have demonstrated remarkable antibacterial and antifungal properties, with some derivatives showing minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against pathogenic strains like S. aureus.[1]
General Reaction Scheme for Sulfonyl Thiourea Formation
Caption: Synthesis of sulfonyl thioureas from 2-amino-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of Sulfonyl Thioureas
-
Reactant Preparation: Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole (1.0 eq.) in a suitable dry aprotic solvent, such as acetone or acetonitrile, in a round-bottom flask.
-
Addition of Isothiocyanate: Add the corresponding sulfonyl isothiocyanate (1.0 eq.) to the solution. Note: Sulfonyl isothiocyanates can be prepared in situ from the corresponding sulfonyl chloride and ammonium thiocyanate.[1]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, which can be confirmed by TLC analysis.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is washed with a non-polar solvent like n-hexane or diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a solvent system such as ethanol/water.[1]
-
Characterization: The final product is characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Data Presentation: Examples of Sulfonyl Thiourea Synthesis
| 5-Substituent (R) on Thiadiazole | Sulfonyl Isothiocyanate | Solvent | Conditions | Yield (%) | Reference |
| Methyl | p-Toluenesulfonyl isothiocyanate | Acetone | Stir, RT | - | [1] |
| Ethyl | p-Toluenesulfonyl isothiocyanate | Acetone | Stir, RT | - | [1] |
| n-Propyl | p-Toluenesulfonyl isothiocyanate | Acetone | Stir, RT | - | [1] |
| n-Butyl | p-Toluenesulfonyl isothiocyanate | Acetone | Stir, RT | - | [1] |
Acylation via Acid Chlorides
Application Note: Acylation of the 2-amino group to form N-(1,3,4-thiadiazol-2-yl)amides is a fundamental transformation used to introduce a wide variety of substituents. This reaction is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. The resulting amide derivatives often exhibit enhanced biological profiles compared to the parent amine. For instance, acylation can modulate the lipophilicity and hydrogen bonding capacity of the molecule, which is crucial for its interaction with biological targets.
General Reaction Scheme for Acylation
Caption: Acylation of 2-amino-1,3,4-thiadiazoles with acyl chlorides.
Experimental Protocol: General Procedure for Acylation
-
Reactant Preparation: Suspend or dissolve the 2-amino-5-substituted-1,3,4-thiadiazole (1.0 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or pyridine.
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5-2.0 eq.), to the mixture. If pyridine is used as the solvent, this step is omitted.
-
Acylating Agent Addition: Cool the mixture in an ice bath (0 °C). Add the acyl chloride (1.1 eq.) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using TLC.
-
Isolation: Once the reaction is complete, quench it by adding cold water or a saturated solution of sodium bicarbonate. If using a solvent like DCM or THF, extract the aqueous layer with the organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Characterization: Analyze the purified product using IR, ¹H NMR, and mass spectrometry to confirm the formation of the amide. An amide C=O stretch (around 1650-1700 cm⁻¹) in the IR spectrum and a downfield shift of the NH proton in the ¹H NMR spectrum are indicative of successful acylation.
Data Presentation: Examples of Acylation Reactions
| Starting Thiadiazole | Acylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Acetic anhydride | - | Acetic anhydride | Reflux | - | [10] |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Benzoyl chloride | NaHCO₃ | THF | RT | - | [10] |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | 4-Fluorobenzoyl chloride | NaHCO₃ | THF | RT | - | [10] |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | Chloroacetyl chloride | Pyridine | DMF | 0 °C to RT | 61 | [11] |
References
- 1. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. impactfactor.org [impactfactor.org]
- 9. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This application note details a high-throughput screening (HTS) campaign for a library of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine analogs to identify potent and selective anticancer agents. The protocols herein describe robust and miniaturized assays suitable for screening large compound libraries, focusing on cell viability and target-specific enzymatic activity. Potential molecular targets for this class of compounds include protein kinases such as Abl kinase and DNA helicases like Bloom helicase (BLM), both of which are implicated in cancer progression.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a high-throughput screening campaign of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine analogs.
Table 1: Primary Screen - Cell Viability (MTT Assay) against K562 Chronic Myelogenous Leukemia Cells
| Compound ID | Concentration (µM) | % Inhibition of Cell Viability | Hit (Yes/No) |
| Lead-Cmpd-01 | 10 | 85.2 | Yes |
| Analog-001 | 10 | 78.9 | Yes |
| Analog-002 | 10 | 45.3 | No |
| Analog-003 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
| Analog-100 | 10 | 12.5 | No |
| Staurosporine (Control) | 1 | 99.8 | Yes |
Table 2: Dose-Response Analysis of Primary Hits - IC50 Values (µM)
| Compound ID | K562 (CML) IC50 | HeLa (Cervical) IC50 | MCF-7 (Breast) IC50 | Selectivity Index (HeLa/K562) |
| Lead-Cmpd-01 | 2.5 | 25.0 | 18.7 | 10.0 |
| Analog-001 | 5.1 | 30.6 | 22.9 | 6.0 |
| Analog-003 | 1.8 | 45.0 | 35.2 | 25.0 |
| Imatinib (Control) | 0.5 | >50 | >50 | >100 |
Table 3: Target-Based Enzymatic Assay Results for Confirmed Hits
| Compound ID | Abl Kinase IC50 (µM) | BLM Helicase IC50 (µM) | Z'-factor (Abl Assay) | Z'-factor (BLM Assay) |
| Lead-Cmpd-01 | 3.2 | > 100 | 0.85 | 0.79 |
| Analog-001 | 6.8 | > 100 | 0.82 | 0.75 |
| Analog-003 | 2.1 | > 100 | 0.88 | 0.81 |
| ML216 (BLM Inhibitor Control) | > 100 | 0.9 | - | 0.85 |
| Imatinib (Abl Inhibitor Control) | 0.6 | > 100 | 0.91 | - |
Experimental Protocols
Primary High-Throughput Screening: Cell Viability MTT Assay
This protocol is designed for a primary screen of the compound library to identify hits that reduce cancer cell viability.
Materials:
-
K562 (chronic myelogenous leukemia) cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
384-well clear-bottom, black-walled microplates
-
5-Isobutyl-1,3,4-thiadiazol-2-ylamine analog library in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Saponin/HCl solubilization solution
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Using an automated dispenser, seed 40 µL of K562 cell suspension (2.5 x 10^5 cells/mL) into each well of the 384-well plates.
-
Compound Addition: Prepare compound plates by diluting the analog library to a 1 mM stock in DMSO. Further dilute to a 20 µM working concentration in culture medium. Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells, resulting in a final screening concentration of 10 µM.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and mix on a plate shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Secondary Screen: Abl Kinase Activity Assay (Fluorescence Polarization)
This assay confirms whether the hits from the primary screen inhibit the activity of Abl kinase.
Materials:
-
Recombinant human Abl kinase
-
Fluorescently labeled peptide substrate (e.g., FITC-Abtide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Confirmed hit compounds
-
Positive control (e.g., Imatinib)
-
Negative control (DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare a 2X enzyme solution and a 2X substrate/ATP/probe solution in assay buffer.
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the hit compounds (at various concentrations for IC50 determination) into the assay plates. Add positive and negative controls to designated wells.
-
Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of the 2X substrate/ATP/probe solution to initiate the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure fluorescence polarization on a compatible plate reader.
Orthogonal Screen: BLM Helicase Activity Assay (AlphaLISA)
This assay is used to assess the selectivity of the compounds by testing their activity against an alternative target, Bloom helicase.
Materials:
-
Recombinant human BLM helicase
-
Biotinylated DNA substrate
-
Streptavidin-coated Donor beads
-
Anti-digoxigenin-conjugated Acceptor beads
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 5 mM MgCl₂, 0.1% BSA)
-
Confirmed hit compounds
-
Positive control (e.g., ML216)
-
Negative control (DMSO)
-
384-well ProxiPlates
Procedure:
-
Compound Plating: Dispense hit compounds and controls into the ProxiPlates.
-
Reagent Mix Addition: Prepare a master mix containing BLM enzyme, biotinylated DNA substrate, and ATP in assay buffer. Add 10 µL of this mix to each well.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Detection Mix Addition: Prepare a detection mix containing Streptavidin-coated Donor beads and Anti-digoxigenin-conjugated Acceptor beads. Add 10 µL of this mix to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Visualizations
Caption: High-throughput screening workflow for identifying anticancer agents.
Caption: Inhibition of the Abl kinase signaling pathway by candidate compounds.
Caption: Role of Bloom helicase in DNA repair and its potential inhibition.
Application Notes and Protocols for Evaluating the Anticancer Effects of Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of thiadiazole derivatives as potential anticancer agents. The protocols outlined below are based on established methodologies for in vitro and in vivo studies to assess the efficacy and mechanism of action of this important class of heterocyclic compounds. Thiadiazole-containing compounds have shown promise in cancer therapy by targeting various cellular processes and signaling pathways.[1][2]
In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to determine the cytotoxic and mechanistic properties of thiadiazole derivatives against various cancer cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
Summarize the IC50 values of the tested thiadiazole derivatives against various cancer cell lines in a table for easy comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Thiadiazole A | MCF-7 (Breast) | 3.26[6] |
| Thiadiazole A | A549 (Lung) | 2.79[6] |
| Thiadiazole B | HCT-116 (Colon) | 10.3[6] |
| Thiadiazole C | HepG2 (Liver) | 4.61[7] |
| Thiadiazole D | PC-3 (Prostate) | 9.48[6] |
| Doxorubicin | MCF-7 (Breast) | 0.41 |
Note: The IC50 values presented are examples from published literature and will vary depending on the specific thiadiazole derivative and experimental conditions.
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death, induced by the thiadiazole compounds.[7]
Protocol:
-
Cell Treatment: Seed cancer cells in a 6-well plate and treat them with the thiadiazole compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the effect of the thiadiazole compounds on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the thiadiazole compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[10][11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][12]
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect and quantify specific proteins to elucidate the mechanism of action of the thiadiazole compounds, such as their effect on key signaling pathways like PI3K/Akt and MAPK/ERK.[13][14]
Protocol:
-
Protein Extraction: Treat cells with the thiadiazole compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Evaluation of Anticancer Efficacy
In vivo studies using animal models are crucial for assessing the therapeutic potential and toxicity of promising thiadiazole derivatives.
Human Tumor Xenograft Model
This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the in vivo efficacy of anticancer agents.[4][12]
Protocol:
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[11]
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 µL of sterile PBS or serum-free medium into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]
-
Compound Administration: Administer the thiadiazole compounds to the treatment groups via an appropriate route (e.g., intraperitoneal, oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[11]
-
Toxicity Assessment: Monitor the body weight of the mice and observe for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Data Presentation:
Present the tumor growth inhibition data in a table format.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | - |
| Thiadiazole A (10 mg/kg) | 600 ± 80 | 50 |
| Thiadiazole A (20 mg/kg) | 300 ± 50 | 75 |
| Positive Control | 250 ± 40 | 79 |
Note: The values presented are for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating anticancer thiadiazoles.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by thiadiazoles.
Mechanism of Action Overview
Caption: Overview of thiadiazole anticancer mechanisms.
References
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. turkjps.org [turkjps.org]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. sketchviz.com [sketchviz.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 5-Isobutyl-1,3,4-thiadiazol-2-ylamine?
The most common laboratory synthesis involves a two-step, one-pot reaction. First, isovaleric acid is reacted with thiosemicarbazide to form an acylthiosemicarbazide intermediate. This intermediate is then subjected to cyclodehydration, typically using a strong acid catalyst such as concentrated sulfuric acid or polyphosphate ester (PPE), to yield the final product.[1][2]
Q2: What are the most common side reactions I should be aware of?
A primary side reaction is the formation of a 1,2,4-triazole-3-thiol isomer. This can occur under certain reaction conditions, particularly when using reagents like polyphosphate ester, where the cyclization pathway can be altered.[1] In some cases, incomplete cyclization may leave unreacted acylthiosemicarbazide intermediate in the product mixture. Additionally, reactions involving thiosemicarbazide can sometimes be complex, and depending on the specific conditions and reagents used, may result in hard-to-separate mixtures of by-products.[1]
Q3: My reaction yield is very low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The initial acylation of thiosemicarbazide or the subsequent cyclization may not have gone to completion.
-
Side product formation: As mentioned in Q2, the formation of the triazole isomer or other by-products can consume starting materials.
-
Suboptimal reaction conditions: The temperature, reaction time, and concentration of the acid catalyst are critical. For example, some cyclizations require heating to 100°C for several hours.[3]
-
Product loss during workup: The product may be lost during neutralization, extraction, or purification steps.
Q4: I am having difficulty purifying the final product. What methods are recommended?
Purification can be challenging due to the presence of polar side products.
-
Recrystallization: This is a common method for purifying 2-amino-1,3,4-thiadiazole derivatives. Solvents such as ethanol or methanol are often effective.
-
Column chromatography: While potentially more laborious, silica gel column chromatography can be used to separate the desired product from closely related impurities. The choice of eluent will depend on the specific impurity profile.
-
Acid-base extraction: The basicity of the amino group on the thiadiazole ring can be exploited. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Presence of a major impurity with a similar mass spectrum | Formation of the 1,2,4-triazole-3-thiol isomer. | Modify the cyclization conditions. If using PPE, consider switching to concentrated sulfuric acid. Optimize the temperature and reaction time. Use chromatographic methods for separation. |
| Low melting point and broad melting range of the final product | Incomplete reaction or presence of multiple impurities. | Ensure the reaction has gone to completion using TLC or LC-MS. If incomplete, extend the reaction time or increase the temperature. Purify the product using recrystallization or column chromatography. |
| The product is an intractable oil instead of a solid | Presence of significant impurities or residual solvent. | Attempt to precipitate the solid by trituration with a non-polar solvent like hexanes. If that fails, purify by column chromatography. Ensure all solvent is removed under high vacuum. |
| Reaction mixture becomes very dark or tar-like | Decomposition of starting materials or product. | This can occur at excessively high temperatures or with prolonged reaction times in strong acid. Reduce the reaction temperature and monitor the reaction progress more frequently. |
Experimental Protocols
Synthesis of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine
This is a general guideline; specific conditions may need optimization.
-
Acylation: In a round-bottom flask, combine equimolar amounts of isovaleric acid and thiosemicarbazide.
-
Cyclization (Sulfuric Acid Method): Cool the mixture in an ice bath. Slowly add 5-10 equivalents of concentrated sulfuric acid with stirring. After the addition is complete, heat the mixture to 90-100°C for 2-4 hours.[3]
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide or another suitable base until the pH is approximately 9. Keep the mixture cool during neutralization.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and air dry.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol.
Visual Aids
Reaction Pathways and Troubleshooting Workflow
Caption: Main and side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of 5-Isobutyl-thiadiazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Isobutyl-thiadiazol-2-ylamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-Isobutyl-thiadiazol-2-ylamine, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my 5-Isobutyl-thiadiazol-2-ylamine synthesis consistently low?
Answer:
Low yields in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can stem from several factors. The most common route for this synthesis involves the cyclization of a thiosemicarbazide derivative with isovaleric acid or its derivatives. Here are the primary aspects to investigate:
-
Inefficient Dehydrating Agent: The cyclization step is a dehydration reaction, and the choice and amount of the dehydrating agent are critical. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1] If the dehydrating agent is weak or used in insufficient quantities, the equilibrium will not favor the formation of the thiadiazole ring, leading to low conversion. For instance, using an insufficient amount of polyphosphate ester (PPE), a PPA equivalent, can result in reaction failure.[1][2]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in the reaction rate and product stability. While some syntheses can proceed at room temperature, many require heating to overcome the activation energy for cyclization.[1] However, excessive heat can lead to the degradation of the starting materials or the final product. It is essential to carefully control the reaction temperature, often in the range of 100-120°C for reactions using PPA.[3]
-
Poor Quality of Starting Materials: Impurities in the isovaleric acid or thiosemicarbazide can interfere with the reaction, leading to side products and a lower yield of the desired compound.[1] It is recommended to use high-purity reagents.
-
Inadequate Reaction Time: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advised to determine the optimal reaction time.[1]
-
Solubility Issues: Poor solubility of the starting materials in the chosen solvent or reaction medium can hinder the reaction.[1] While many cyclizations with strong acids are performed neat, in other cases, a co-solvent might be necessary.
Question 2: What are the likely impurities in my final product and how can I remove them?
Answer:
Common impurities in the synthesis of 5-Isobutyl-thiadiazol-2-ylamine include unreacted starting materials and side products from incomplete or alternative reactions.
-
Unreacted Thiosemicarbazide and Isovaleric Acid: These can be removed by a carefully controlled work-up procedure. After the reaction, quenching the mixture with water and neutralizing it with a base (e.g., ammonium hydroxide or sodium bicarbonate) will precipitate the product while the unreacted acid and thiosemicarbazide may remain in the aqueous solution.[2][3]
-
Intermediate Acylthiosemicarbazide: The initial reaction between isovaleric acid and thiosemicarbazide forms an acylthiosemicarbazide intermediate. Incomplete cyclization will leave this intermediate in the product mixture. Purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Oxidation Products: Depending on the reaction conditions and reagents used, oxidation of the thiadiazole ring or the amino group can occur. Careful control of the reaction atmosphere (e.g., using an inert atmosphere) can minimize this.
-
Polymeric Byproducts: Strong acids at high temperatures can sometimes lead to the formation of polymeric materials.
Purification Strategy:
-
Neutralization and Filtration: After quenching the reaction mixture, carefully neutralize it to precipitate the crude product.
-
Washing: Wash the crude product with water to remove any inorganic salts and water-soluble impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, methanol, or a mixture with water) to obtain the pure 5-Isobutyl-thiadiazol-2-ylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to achieve a high yield of 5-Isobutyl-thiadiazol-2-ylamine?
A1: The reaction of thiosemicarbazide with isovaleric acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) is a robust and high-yielding method.[3] Heating the mixture at a controlled temperature, typically between 100°C and 120°C, for one to two hours can produce the desired product in good yield and high purity.[3] Another promising modern approach involves the use of polyphosphate ester (PPE) in a one-pot synthesis, which avoids highly toxic reagents like POCl₃.[2][4]
Q2: Can I use isovaleryl chloride instead of isovaleric acid?
A2: Yes, isovaleryl chloride can be used in reaction with thiosemicarbazide. This method often proceeds under milder conditions but may require a base to neutralize the HCl generated during the reaction. However, isovaleryl chloride is often more expensive and moisture-sensitive than isovaleric acid.
Q3: Is it possible to monitor the progress of the reaction?
A3: Yes, Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[1] A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediate, and the final product. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression.
Data Presentation
The following table summarizes the yields of 2-amino-5-alkyl-1,3,4-thiadiazoles synthesized using different methods, providing a comparative overview.
| 5-Substituent | Reagents | Catalyst/Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |
| Isobutyl | Isovaleric acid, Thiosemicarbazide | Polyphosphoric Acid (PPA) | 100-120°C, 1-2 hours | ~71% (comparative) | [3] |
| Ethyl | Propionic acid, Thiosemicarbazide | Polyphosphoric Acid (PPA) | 105-116°C, 50 mins | ~92.5% | [3] |
| Methyl | Acetic acid, Thiosemicarbazide | Polyphosphoric Acid (PPA) | 105-116°C, 50 mins | ~89.1% | [3] |
| Phenyl | Benzoic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Reflux in Chloroform, 10 hours | 64.4% | [2] |
| Phenoxymethyl | Phenoxyacetic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Reflux in Chloroform, 10 hours | 44.4% | [2] |
Experimental Protocols
High-Yield Synthesis of 5-Isobutyl-thiadiazol-2-ylamine using Polyphosphoric Acid (PPA)
This protocol is adapted from a general procedure for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[3]
Materials:
-
Thiosemicarbazide
-
Isovaleric acid
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide (concentrated)
-
Decolorizing carbon
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction flask equipped with a stirrer and a thermometer, combine thiosemicarbazide and isovaleric acid in approximately stoichiometric amounts.
-
Add at least 2 parts of polyphosphoric acid per part of thiosemicarbazide to the mixture.
-
Heat the reaction mixture with stirring to a temperature between 100°C and 120°C.
-
Maintain this temperature for 1 to 2 hours. Monitor the reaction progress by TLC if desired.
-
After the reaction is complete, cool the mixture and carefully pour it into crushed ice/water.
-
Treat the aqueous solution with a small amount of decolorizing carbon and filter.
-
Neutralize the filtrate with concentrated ammonium hydroxide until the product precipitates.
-
Cool the mixture to about 20°C and collect the precipitate by filtration.
-
Wash the filter cake with cold water and dry it.
-
For further purification, recrystallize the crude product from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of 5-Isobutyl-thiadiazol-2-ylamine.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Troubleshooting Low Solubility of 5-Isobutyl-thiadiazol-2-ylamine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-Isobutyl-thiadiazol-2-ylamine in their experiments. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My 5-Isobutyl-thiadiazol-2-ylamine precipitates out of my aqueous assay buffer when I dilute it from a concentrated DMSO stock.
-
Question: What is the likely cause of this precipitation?
-
Answer: This is a common phenomenon known as "crashing out" or precipitation upon dilution. 5-Isobutyl-thiadiazol-2-ylamine is likely significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in your aqueous buffer. When the DMSO stock is diluted into the aqueous buffer, the solvent environment changes drastically, and the concentration of the compound may exceed its solubility limit in the final aqueous solution, causing it to precipitate.
-
Question: How can I prevent this precipitation?
-
Answer: You can employ several strategies:
-
Lower the Final Concentration: Your target concentration might be above the compound's aqueous solubility limit. Try using a lower final concentration in your assay.
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent into your final aqueous solution to increase the solubility of your compound.
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.
-
Problem 2: I am unsure which solvent to use to prepare a stock solution of 5-Isobutyl-thiadiazol-2-ylamine.
-
Question: What are the recommended solvents for preparing a stock solution?
-
Answer: For many poorly water-soluble compounds, a high-concentration stock solution is typically prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power. Other options include ethanol or N,N-dimethylformamide (DMF). It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.
Problem 3: I need to determine the aqueous solubility of my compound to design my experiments better.
-
Question: How can I experimentally measure the solubility?
-
Answer: There are two common methods to determine solubility: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock into an aqueous buffer. It is often more relevant for in vitro assays where a compound is introduced from a stock solution.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-Isobutyl-thiadiazol-2-ylamine that influence its solubility?
A1: The solubility of 5-Isobutyl-thiadiazol-2-ylamine is primarily influenced by its molecular structure. The thiadiazole ring is a heterocyclic aromatic system, and the isobutyl group is a nonpolar alkyl chain. The 2-amino group can participate in hydrogen bonding and can be protonated, making the solubility pH-dependent. The overall molecule has a degree of lipophilicity, which can lead to low aqueous solubility.
Q2: How does pH affect the solubility of 5-Isobutyl-thiadiazol-2-ylamine?
Q3: What are some common co-solvents I can use to improve solubility in my aqueous buffer?
A3: Common water-miscible co-solvents used in biological assays include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Polyethylene glycol (PEG), such as PEG 400
It is important to keep the final concentration of the co-solvent as low as possible (typically below 1% and often below 0.5%) to avoid affecting the biological assay.
Q4: Can I use sonication or heating to help dissolve the compound?
A4: Gentle heating and brief sonication can be used to aid the dissolution of the compound in the stock solvent. However, it is crucial to ensure that the compound is stable at the temperature used and does not precipitate out of solution upon returning to room temperature. Always check for precipitation before using the solution in an experiment.
Data Presentation
Due to the limited publicly available experimental data for 5-Isobutyl-thiadiazol-2-ylamine, the following tables provide representative solubility data for similar heterocyclic compounds to guide your experimental design.
Table 1: Representative Solubility of Heterocyclic Compounds in Common Solvents
| Solvent | Representative Solubility Range |
| Water (pH 7.4) | < 0.1 mg/mL |
| Ethanol | 1 - 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL |
Note: These are estimated values for compounds with similar structural features. Actual solubility of 5-Isobutyl-thiadiazol-2-ylamine should be determined experimentally.
Table 2: Effect of pH on Aqueous Solubility (Hypothetical)
| pH | Expected Solubility Trend |
| 3.0 | Highest |
| 5.0 | Moderate |
| 7.4 | Low |
| 9.0 | Lowest |
Note: This table illustrates the expected trend based on the basic nature of the 2-amino group. The actual pH-solubility profile should be determined experimentally.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of 5-Isobutyl-thiadiazol-2-ylamine in an aqueous buffer.
Materials:
-
5-Isobutyl-thiadiazol-2-ylamine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of 5-Isobutyl-thiadiazol-2-ylamine in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dispense Buffer: Add 195 µL of the aqueous buffer to the wells of the 96-well plate.
-
Add Compound: Add 5 µL of each DMSO concentration to the corresponding wells containing the aqueous buffer. This will result in a final DMSO concentration of 2.5%.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation to occur.
-
Measure Absorbance: Measure the absorbance of each well at a predetermined wavelength (λmax) for the compound.
-
Determine Solubility: The highest concentration that does not show a significant decrease in absorbance compared to a clear solution is considered the kinetic solubility.
Protocol 2: Co-solvent Screening for Improved Solubility
This protocol helps to identify a suitable co-solvent and its optimal concentration to maintain the solubility of 5-Isobutyl-thiadiazol-2-ylamine in your aqueous buffer.
Materials:
-
10 mM stock solution of 5-Isobutyl-thiadiazol-2-ylamine in DMSO
-
Aqueous buffer of choice
-
Co-solvents (e.g., ethanol, PEG 400)
-
Microcentrifuge tubes
Procedure:
-
Prepare Co-solvent Buffers: Prepare a series of your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).
-
Dilute Compound: To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM stock solution to achieve a final concentration of 100 µM.
-
Vortex and Observe: Vortex each tube immediately after adding the stock solution and visually inspect for any precipitation or cloudiness.
-
Incubate and Re-observe: Incubate the tubes at your experimental temperature for 1 hour and check for precipitation again.
-
Determine Optimal Condition: The lowest concentration of the co-solvent that maintains a clear solution is the optimal condition for your experiment.
Mandatory Visualization
Troubleshooting Workflow for Low Solubility
The following diagram illustrates a logical workflow for troubleshooting low solubility issues with 5-Isobutyl-thiadiazol-2-ylamine.
A logical workflow for troubleshooting low solubility issues.
Hypothetical Signaling Pathway Inhibition
2-Amino-1,3,4-thiadiazole derivatives have been shown to inhibit various signaling pathways involved in cell growth and proliferation. The following diagram illustrates a hypothetical mechanism where a 2-amino-1,3,4-thiadiazole derivative, such as 5-Isobutyl-thiadiazol-2-ylamine, inhibits the ERK1/2 signaling pathway, which is often dysregulated in cancer.[2]
Hypothetical inhibition of the ERK1/2 signaling pathway.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Amino-1,3,4-thiadiazole (HMDB0244972) [hmdb.ca]
- 2. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiosemicarbazide Cyclization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the cyclization of thiosemicarbazides.
Troubleshooting Guides
This section addresses common issues encountered during the cyclization of thiosemicarbazides to form various heterocyclic compounds such as 1,3,4-thiadiazoles and 1,2,4-triazoles.
Issue 1: Low or No Product Yield
Question: My cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can be attributed to several factors. A systematic evaluation of your reaction setup can help identify and resolve the problem.
Possible Causes and Solutions:
-
Inappropriate Reaction Conditions (pH): The pH of the reaction medium is critical for directing the cyclization pathway. For the synthesis of 1,3,4-thiadiazoles, acidic conditions are generally required.[1][2] If you are observing a low yield, ensure your reaction medium is sufficiently acidic. Consider using reagents like concentrated sulfuric acid, polyphosphoric acid, or 25% HCl.[1] For the synthesis of 1,2,4-triazoles, alkaline conditions are typically necessary.[2] Using a base such as sodium hydroxide or sodium ethoxide is recommended.[1] If your yield is low, verify the basicity of your reaction mixture.
-
Ineffective Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent are crucial. For 1,3,4-thiadiazoles, strong dehydrating acids like concentrated H₂SO₄ or polyphosphoric acid are often effective.[1] Phosphorus oxychloride (POCl₃) is another powerful reagent for this conversion. For 1,2,4-triazoles, a common method involves heating the thiosemicarbazide in an aqueous solution of sodium hydroxide.[1]
-
Sub-optimal Temperature and Reaction Time: Some cyclizations require elevated temperatures (reflux) to proceed efficiently.[1] Ensure your reaction is heated appropriately for a sufficient duration. Reaction times can range from a few hours to over 24 hours depending on the substrate and reagents.[1] Conversely, some reactions may proceed at room temperature, and excessive heat could lead to decomposition.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Poor Quality of Starting Materials: Impurities in the thiosemicarbazide or the acylating agent can interfere with the reaction. Ensure your starting materials are pure. Recrystallization or column chromatography of the starting materials may be necessary.
-
Moisture in the Reaction: For some cyclization reactions, anhydrous conditions are essential. Ensure that the solvents and glassware are properly dried.[2]
Issue 2: Formation of an Unexpected Product
Question: I have isolated a product, but it is not the heterocycle I was expecting. Why did this happen?
Answer: The formation of an unexpected product is often due to the reaction conditions favoring an alternative cyclization pathway.
Possible Causes and Solutions:
-
Incorrect pH: As mentioned previously, the pH of the reaction medium is a primary determinant of the cyclization product. Acidic conditions typically yield 1,3,4-thiadiazoles, while basic conditions favor the formation of 1,2,4-triazoles.[2][3] Verify the pH of your reaction mixture and adjust it according to the desired product.
-
Nature of the Substituent: The substituents on the thiosemicarbazide derivative can influence the cyclization pathway.[3] For example, the cyclization of thiosemicarbazide derivatives of nicotinic acid in both acidic and alkaline media has been reported to yield 1,2,4-triazole derivatives.[3]
-
Oxidative Cyclization: In some cases, particularly when using oxidizing agents, desulfurization can occur, leading to the formation of 1,3,4-oxadiazoles instead of the expected sulfur-containing heterocycle.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocyclic ring systems synthesized from the cyclization of thiosemicarbazides?
A1: Thiosemicarbazides are versatile precursors for the synthesis of various biologically important heterocyclic compounds. The most common ring systems obtained through their cyclization include:
-
1,3,4-Thiadiazoles: Often formed under acidic conditions.[2]
-
1,2,4-Triazoles: Typically synthesized in alkaline media.[2]
-
1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization or desulfurization methods.[2]
Q2: How do the reaction conditions (acidic vs. basic) influence the type of heterocycle formed?
A2: The pH of the reaction medium plays a crucial role in directing the cyclization pathway of thiosemicarbazide derivatives.
-
Acidic Medium: In the presence of acids like concentrated sulfuric acid or hydrochloric acid, the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[2] The proposed mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon followed by dehydration.
-
Alkaline Medium: Under basic conditions, using reagents like sodium hydroxide, acylthiosemicarbazide precursors favor the formation of 1,2,4-triazole derivatives.[2] This pathway involves the nucleophilic attack of a nitrogen atom.
Q3: What are some common catalysts and reagents used for thiosemicarbazide cyclization?
A3: The choice of catalyst or reagent depends on the desired product:
-
For 1,3,4-Thiadiazoles (Acidic Cyclization): Concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and 25% hydrochloric acid (HCl) are commonly used.[1]
-
For 1,2,4-Triazoles (Basic Cyclization): Sodium hydroxide (NaOH), sodium ethoxide (NaOEt), and potassium hydroxide (KOH) are frequently employed.[1][4]
-
For 1,3,4-Oxadiazoles (Oxidative Cyclization): Reagents like iodine (I₂), potassium iodate, and N,N'-dicyclohexylcarbodiimide (DCC) can be used.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1,3,4-Thiadiazoles
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| Thiosemicarbazide & Benzoic Acid | Conc. H₂SO₄ | - | Room Temp | 24 h | Moderate |
| Thiosemicarbazide & Carboxylic Acid | POCl₃ | DMF | Reflux | 3 min (MW) | Good |
| Phenylthiosemicarbazide & Cinnamic Acid | POCl₃ | - | Reflux | 2 h | Good |
| Thiosemicarbazide Derivative | 25% HCl | - | Reflux | 2 h | - |
Table 2: Reaction Conditions for the Synthesis of 1,2,4-Triazoles
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| 1-Formyl-3-thiosemicarbazide | NaOH | Water | Steam Bath | 1 h | 72-81% |
| Thiosemicarbazide Derivative | 2N NaOH | - | 80-90 °C | 4 h | Good |
| Acylthiosemicarbazide | 2% aq. NaOH | - | Stir Overnight | - | Good |
| Thiosemicarbazide & Carboxylic Acid | PPE, then aq. alkali | Chloroform, Water | 90 °C, then stir | - | Good |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole via Acidic Cyclization
-
Reaction Setup: In a round-bottomed flask, add the substituted thiosemicarbazide (0.01 mol) and the corresponding carboxylic acid (0.01 mol).
-
Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with constant stirring.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. The precipitate that forms is the crude product.
-
Purification: Filter the crude product, wash it with cold water, and recrystallize it from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol via Basic Cyclization
-
Reaction Setup: Dissolve the appropriate thiosemicarbazide (0.005 mol) in a 2N NaOH solution (5 mL) in a round-bottomed flask.[5]
-
Reaction: Heat the mixture under reflux for 4 hours.[5]
-
Work-up: Cool the reaction mixture to room temperature and acidify it with 2N HCl solution until the pH is acidic.[5]
-
Purification: Collect the precipitate by filtration, wash it with distilled water until the filtrate is neutral, and then recrystallize from ethanol.[5]
Visualizations
Caption: Reaction pathway for thiosemicarbazide cyclization.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 5-Isobutyl-thiadiazol-2-ylamine Degradation Pathways in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of 5-Isobutyl-thiadiazol-2-ylamine in solution. The information is presented in a question-and-answer format to address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 5-Isobutyl-thiadiazol-2-ylamine in solution?
Based on the chemical structure, the primary degradation pathways for 5-Isobutyl-thiadiazol-2-ylamine are expected to be hydrolysis and photodegradation.
-
Hydrolytic Degradation: The 1,3,4-thiadiazole ring can be susceptible to cleavage under strongly acidic or basic conditions. The exocyclic amino group may also undergo hydrolysis at extreme pH values.
-
Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or visible light can induce degradation, potentially through photo-oxidation or rearrangement reactions.
-
Oxidative Degradation: While typically less common for this structure, oxidative degradation can occur in the presence of oxidizing agents or under conditions that generate reactive oxygen species.
Q2: My solution of 5-Isobutyl-thiadiazol-2-ylamine is showing unexpected degradation. What should I check first?
If you observe unexpected degradation, consider the following troubleshooting steps:
-
pH of the Solution: Verify the pH of your solvent or buffer system. The stability of 5-Isobutyl-thiadiazol-2-ylamine can be highly pH-dependent.
-
Light Exposure: Ensure your solutions are protected from light, especially if not conducting a photostability study. Use amber vials or wrap containers in aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation. Check if your solutions have been exposed to heat and consider storing them at recommended temperatures (e.g., 2-8°C).
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or metal ions, can catalyze degradation. Use high-purity, degassed solvents.
-
Dissolved Oxygen: For oxygen-sensitive compounds, dissolved oxygen in the solvent can lead to oxidative degradation. Consider sparging your solvents with an inert gas like nitrogen or argon.
Q3: How do I develop a stability-indicating analytical method for this compound?
A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for separating the intact drug from its degradation products. The development process generally involves:
-
Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Chromatographic Method Development: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can resolve the parent compound from all generated degradation products. This often involves screening different mobile phases, pH values, gradients, and column chemistries.
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor peak shape or tailing in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a mobile phase modifier (e.g., triethylamine) or switch to a column with a different stationary phase. 3. Flush the column or replace it if necessary. |
| Appearance of multiple, unexpected peaks in the chromatogram. | 1. Contamination of the sample or solvent. 2. On-column degradation. 3. Complex degradation pathway. | 1. Analyze a blank solvent injection to check for contamination. Prepare fresh solutions. 2. Modify chromatographic conditions (e.g., use a lower temperature, change mobile phase pH). 3. Use LC-MS to identify the mass of the unknown peaks to aid in structure elucidation. |
| Loss of compound in solution with no observable degradation peaks. | 1. Adsorption to the container surface. 2. Precipitation of the compound. 3. Formation of non-UV active degradation products. | 1. Use silanized glass vials or polypropylene containers. 2. Check the solubility of the compound in the chosen solvent and at the experimental temperature. 3. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to look for degradation products. |
Quantitative Data on Degradation
The following tables present hypothetical data to illustrate the results of forced degradation studies. Researchers should generate their own data based on experimental results.
Table 1: Hydrolytic Degradation of 5-Isobutyl-thiadiazol-2-ylamine after 24 hours at 60°C
| Condition | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Major Degradants Observed |
| 0.1 M HCl | 100 | 78.5 | 21.5 | DP-H1, DP-H2 |
| pH 7 Buffer | 100 | 98.2 | 1.8 | - |
| 0.1 M NaOH | 100 | 65.3 | 34.7 | DP-B1, DP-B2 |
Table 2: Photodegradation of 5-Isobutyl-thiadiazol-2-ylamine Solution (100 µg/mL) under ICH Q1B Conditions
| Light Source | Exposure Duration | % Degradation | Major Degradants Observed |
| UV-A (200 W h/m²) | 12 hours | 15.8 | DP-P1, DP-P2 |
| Visible (1.2 M lux h) | 24 hours | 8.2 | DP-P1 |
| Dark Control | 24 hours | < 1.0 | - |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Isobutyl-thiadiazol-2-ylamine in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water (pH ~7) to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions and a dark control (stock solution diluted in the initial solvent) at 60°C for 24 hours.
-
Sample Preparation for Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or as determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
Visualizations
Degradation Pathways and Workflows
Caption: Hypothetical hydrolytic degradation pathways.
Caption: Hypothetical photodegradation pathways.
Caption: General workflow for forced degradation studies.
Technical Support Center: Overcoming Resistance to Thiadiazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with thiadiazole-based compounds, particularly concerning resistance mechanisms.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Decreased sensitivity of cancer cell lines to a thiadiazole-based compound over time.
-
Question: My cancer cell line, which was initially sensitive to my thiadiazole compound, is now showing reduced responsiveness. What could be the cause, and how can I investigate it?
-
Answer: This is a common indication of acquired resistance. The primary suspects are overexpression of efflux pumps, alterations in the drug target, or activation of alternative survival pathways.
-
Troubleshooting Steps:
-
Assess Efflux Pump Activity: Perform an efflux pump inhibition assay. Increased intracellular accumulation of a fluorescent substrate (like ethidium bromide) in the presence of a known efflux pump inhibitor (like verapamil or CCCP) would suggest the involvement of pumps like the NorA efflux pump.[1][2][3][4]
-
Analyze Target Expression and Mutation: If your thiadiazole compound has a known protein target (e.g., EGFR, Akt), use Western blotting to check for changes in its expression levels or phosphorylation status.[5][6][7][8] Consider DNA sequencing of the target protein's gene to identify potential mutations that could prevent compound binding.
-
Investigate Alternative Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another. Use a phospho-kinase array or Western blotting to probe for the activation of alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.[9]
-
-
Issue 2: My thiadiazole compound shows high efficacy in vitro but poor in vivo antitumor activity.
-
Question: I'm observing a significant discrepancy between the in vitro and in vivo results for my thiadiazole compound. Why is this happening and what can I do?
-
Answer: This could be due to several factors including poor pharmacokinetic properties, metabolic inactivation of the compound, or the development of in vivo-specific resistance mechanisms.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in the animal model. This will help you understand if the compound is reaching the tumor at a sufficient concentration and for an adequate duration.
-
Metabolite Identification: Analyze plasma and tumor tissue samples to identify any metabolites of your thiadiazole compound. This can reveal if the compound is being rapidly inactivated in vivo.
-
Combination Therapy: Consider co-administering your thiadiazole compound with an agent that can enhance its efficacy, such as a known chemotherapy drug or an inhibitor of a resistance-conferring pathway.[10]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding resistance to thiadiazole-based compounds.
-
Question 1: What are the most common mechanisms of resistance to thiadiazole-based anticancer agents?
-
Answer: The most frequently observed resistance mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove the compound from the cell, reducing its intracellular concentration and efficacy.[11][12]
-
Target Alteration: Mutations in the target protein can prevent the thiadiazole compound from binding effectively.[13]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of the compound on its primary target. A common example is the activation of the PI3K/Akt pathway.[9][14]
-
Drug Inactivation: The compound may be metabolized into an inactive form by enzymes within the cancer cells.
-
-
Question 2: How can I overcome resistance mediated by efflux pumps?
-
Answer: A promising strategy is to use your thiadiazole compound in combination with an efflux pump inhibitor. Some thiadiazole derivatives themselves have been shown to inhibit efflux pumps.[1][2][3][4] This can restore the intracellular concentration of the anticancer agent to therapeutic levels.
-
Question 3: What is a synergistic drug combination and how can it help overcome resistance?
-
Answer: A synergistic combination is when two or more drugs produce a combined effect that is greater than the sum of their individual effects.[15][16] In the context of thiadiazole compounds, this could involve combining them with:
-
A conventional chemotherapeutic agent to create a multi-pronged attack on the cancer cells.
-
An inhibitor of a known resistance pathway (e.g., a PI3K inhibitor).
-
Another targeted therapy that hits a different crucial pathway in the cancer cell. The hybridization of two or more pharmacophores into a single molecule is another approach to achieve synergism and overcome resistance.[10]
-
-
Question 4: Are there any thiadiazole-based compounds that are designed to overcome resistance?
-
Answer: Yes, researchers are actively developing novel thiadiazole derivatives with features designed to combat resistance. These include:
-
Dual-target inhibitors: Compounds that simultaneously inhibit two different cancer-related targets, making it more difficult for cancer cells to develop resistance. For example, dual EGFR and HER-2 inhibitors have been developed.[10]
-
Hybrid molecules: These combine the thiadiazole scaffold with another pharmacophore known to have anticancer activity or the ability to overcome resistance.[10]
-
Quantitative Data
The following tables summarize key quantitative data from studies on thiadiazole-based compounds, focusing on their anticancer activity and potential to overcome resistance.
Table 1: In Vitro Anticancer Activity of Selected Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8a | A549 (Lung) | 1.62 | [10] |
| Compound 8a | MCF-7 (Breast) | 4.61 | [10] |
| Compound 22d | MCF-7 (Breast) | 1.52 | [10] |
| Compound 22d | HCT-116 (Colon) | 10.3 | [10] |
| Compound 29i | MCF-7 (Breast) | 0.77 | [10] |
| Compound 32a | HePG-2 (Liver) | 3.31 | [10] |
| Compound 32d | MCF-7 (Breast) | 9.31 | [10] |
| Compound 3 | A549 (Lung) | 21.00 (µg/mL) | [14] |
| Compound 4 | C6 (Glioma) | 18.50 (µg/mL) | [14] |
| Compound 4h | HCT-116 (Colon) | 2.03 | [17] |
| Compound 4h | HepG2 (Liver) | 2.17 | [17] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [18] |
| ST8 | MDA-MB-231 (Breast) | 56.4 | [18] |
Table 2: Synergistic Effects of Thiadiazole Derivatives in Combination Therapies
| Thiadiazole Derivative | Combination Agent | Cancer Cell Line | Effect | Reference |
| THSG | Adriamycin (ADM) | MCF-7 (Breast) | Synergistic inhibition of cell viability | [15] |
| Thiadiazole 1 | Kanamycin | S. aureus | Strong synergistic antibacterial interaction | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to investigating and overcoming resistance to thiadiazole-based compounds.
1. Cell Viability (MTT) Assay for Synergistic Drug Combination
-
Objective: To determine the cytotoxic effects of a thiadiazole compound alone and in combination with another agent.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Treat the cells with various concentrations of the thiadiazole compound, the combination agent, and the combination of both at a fixed molar ratio for 24 or 48 hours.
-
After the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The synergistic effect can be quantified using the Combination Index (CI) calculated with software like CalcuSyn. A CI value less than 1 indicates synergism.[15]
-
2. Western Blot Analysis of the PI3K/Akt Signaling Pathway
-
Objective: To assess the effect of a thiadiazole compound on the activation of the PI3K/Akt pathway.
-
Methodology:
-
Seed cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the thiadiazole compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt (Ser473), Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.[5][6][7][8]
-
3. Efflux Pump Inhibition Assay using Ethidium Bromide (EtBr)
-
Objective: To determine if a thiadiazole compound can inhibit efflux pump activity.
-
Methodology:
-
Grow bacteria (e.g., Staphylococcus aureus 1199B) to the mid-logarithmic phase.
-
Centrifuge the bacterial culture, wash, and resuspend the cells in PBS.
-
In a 96-well plate, add the bacterial suspension to wells containing various concentrations of the thiadiazole compound or a known efflux pump inhibitor (positive control, e.g., CCCP).
-
Add ethidium bromide to all wells at a sub-inhibitory concentration.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) over time using a fluorescence plate reader.
-
An increase in fluorescence in the presence of the thiadiazole compound compared to the control (bacteria and EtBr only) indicates inhibition of efflux pump activity.[1][2][3][4]
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this technical support center.
Caption: PI3K/Akt signaling pathway and the inhibitory action of thiadiazole compounds.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Evaluating efflux pump inhibition in Staphylococcus aureus 1199B strain using thiadiazine-derived compounds: In vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
- 3. Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain | MDPI [mdpi.com]
- 4. Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 5-Isobutyl-thiadiazol-2-ylamine
Welcome to the technical support center for 5-Isobutyl-thiadiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects during experimentation. The following information is based on established methodologies for characterizing small molecule inhibitors and the known biological activities of the broader class of 5-substituted-2-amino-1,3,4-thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with compounds like 5-Isobutyl-thiadiazol-2-ylamine?
Q2: My initial screening indicates that 5-Isobutyl-thiadiazol-2-ylamine has the desired on-target activity, but I'm observing unexpected cellular phenotypes. What should be my first step?
A2: The first step is to confirm that the observed phenotype is a direct result of the compound's interaction with its intended target. This can be achieved through a combination of approaches, including dose-response analysis, comparison with known selective inhibitors of the same target, and genetic validation techniques like CRISPR/Cas9 or RNAi to see if they replicate the compound's effects.
Q3: How can I proactively assess the selectivity of 5-Isobutyl-thiadiazol-2-ylamine before large-scale experiments?
A3: A proactive approach to assessing selectivity is highly recommended. This typically involves a tiered strategy. Initially, in silico methods can predict potential off-targets based on structural similarity to known ligands.[1][2][3] Subsequently, broad-panel screening, such as kinase selectivity profiling, can provide empirical data on the compound's activity against a wide range of related and unrelated targets.
Q4: What is the significance of the 1,3,4-thiadiazole scaffold in relation to off-target effects?
A4: The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[4][5][6] This versatility implies that derivatives can potentially interact with multiple biological targets. Therefore, thorough characterization of selectivity is essential when working with any compound containing this moiety.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between biochemical and cellular assays. | Poor cell permeability or rapid metabolism of the compound. | 1. Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound is effectively entering the cells. 2. Evaluate Compound Stability: Analyze the metabolic stability of the compound in cell culture medium or in the presence of liver microsomes. |
| High cellular toxicity at concentrations required for on-target effect. | Off-target engagement leading to cytotoxic effects. | 1. Perform a Cell Viability Assay: Use a range of concentrations to determine the cytotoxic threshold (e.g., using an MTS or CellTiter-Glo assay). 2. Profile Against Known Toxicity Targets: Screen the compound against a panel of targets known to be associated with cellular toxicity. |
| Observed phenotype does not match the known function of the intended target. | The phenotype is driven by an off-target effect. | 1. Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify the full spectrum of protein interactions.[7] 2. Cellular Thermal Shift Assay (CETSA): Confirm on-target and identify off-target engagement in a cellular context.[8][9][10][11][12][13] |
| Difficulty in establishing a clear Structure-Activity Relationship (SAR). | Off-target effects may be confounding the SAR for the primary target. | 1. Synthesize and Test Analogs: Create structurally related analogs of 5-Isobutyl-thiadiazol-2-ylamine and test them for both on-target and off-target activities to decouple these effects. 2. Use Orthogonal Assays: Validate hits from the primary screen using a secondary assay that relies on a different detection technology. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of 5-Isobutyl-thiadiazol-2-ylamine against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of 5-Isobutyl-thiadiazol-2-ylamine (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Use a suitable detection method (e.g., ADP-Glo, LanthaScreen) to measure kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of 5-Isobutyl-thiadiazol-2-ylamine within intact cells.[8][9][10][11][12][13]
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Temperature Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Protein Precipitation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of the target protein in the supernatant using Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile
This table provides an example of how to present kinase selectivity data for a compound like 5-Isobutyl-thiadiazol-2-ylamine. The data shown here is hypothetical and for illustrative purposes only.
| Kinase Target | IC50 (nM) |
| On-Target Kinase X | 50 |
| Off-Target Kinase A | >10,000 |
| Off-Target Kinase B | 850 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 1,200 |
| Off-Target Kinase E | 5,300 |
Table 2: Comparative Analysis with Structurally Related Inhibitors
This table illustrates how to compare the activity of your compound with other inhibitors that share a similar scaffold. This can help in understanding the structure-activity relationship and potential for off-target effects. Data is hypothetical.
| Compound | On-Target IC50 (nM) | Off-Target Y IC50 (nM) | Off-Target Z IC50 (nM) |
| 5-Isobutyl-thiadiazol-2-ylamine | 50 | 850 | >10,000 |
| Compound Analog 1 | 75 | 1,500 | >10,000 |
| Compound Analog 2 | 25 | 300 | 5,000 |
| Reference Inhibitor | 10 | >10,000 | >10,000 |
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. potential off-target signaling pathways.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Logical Relationship for Selectivity Assessment
Caption: Tiered approach for selectivity assessment.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Substituted-1,3,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 5-substituted-1,3,4-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your chemical synthesis endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of 5-substituted-1,3,4-thiadiazoles, particularly when transitioning from laboratory to pilot or production scale.
Q1: My reaction yield has significantly dropped after increasing the batch size. What are the common causes and how can I troubleshoot this?
A1: A drop in yield upon scale-up is a frequent challenge. Several factors could be responsible:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.
-
Troubleshooting:
-
Ensure adequate agitation to maintain a homogenous temperature throughout the reactor.
-
Use a jacketed reactor with a reliable temperature control unit.
-
Consider a slower, more controlled addition of reagents, especially if the reaction is exothermic.
-
-
-
Poor Mixing: Inadequate mixing can lead to localized high concentrations of reactants, which can cause side product formation.
-
Troubleshooting:
-
Select an appropriate impeller and agitation speed for the viscosity of your reaction mixture and the geometry of your reactor.
-
For multi-phase reactions, ensure the mixing is sufficient to create the necessary interface for the reaction to occur.
-
-
-
Suboptimal Reagent Stoichiometry: The optimal stoichiometry in a small-scale reaction may not be ideal for a larger scale.
-
Troubleshooting:
-
Re-optimize the molar ratios of your reactants at the new scale. It is not uncommon to need a slight excess of one reactant to drive the reaction to completion.
-
-
-
Solubility Issues: The solubility of starting materials or intermediates may change with temperature fluctuations in a large reactor, leading to precipitation and incomplete reaction.[1]
-
Troubleshooting:
-
Re-evaluate your choice of solvent. A solvent system that works on a small scale might not be suitable for a large-scale reaction where temperature gradients are more pronounced.[1]
-
Consider using a co-solvent to improve solubility.
-
-
Q2: I am observing the formation of unexpected by-products in my scaled-up synthesis. How can I identify and minimize them?
A2: The by-product profile can change upon scale-up due to the reasons mentioned above (heat transfer, mixing).
-
Common Side Reactions:
-
Hydrolysis of Intermediates: If water is present, key intermediates can hydrolyze, especially under acidic or basic conditions.
-
Dimerization or Polymerization: High local concentrations of reactive intermediates can lead to the formation of dimers or polymers.
-
Incomplete Cyclization: The cyclization step to form the thiadiazole ring may be incomplete, leaving unreacted thiosemicarbazide or acylhydrazide intermediates.[1]
-
-
Identification and Mitigation:
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, GC, TLC) to monitor the formation of by-products throughout the reaction.
-
Control of Reaction Conditions: Carefully control the temperature and reagent addition rate to minimize the formation of by-products.
-
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can act as catalysts for side reactions.[1][2]
-
Q3: The purification of my 5-substituted-1,3,4-thiadiazole is proving difficult at a larger scale. What are some effective scale-up purification strategies?
A3: Column chromatography, while effective in the lab, is often not practical for large-scale purification.
-
Crystallization: This is the most common and cost-effective method for purifying solids at scale.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvent systems (single and mixed) to find conditions that provide good recovery and high purity.
-
Cooling Profile: Control the cooling rate to influence crystal size and purity. Slow cooling generally results in larger, purer crystals.
-
Seeding: Use a small amount of pure product to initiate crystallization and control polymorphism.
-
-
-
Recrystallization: If the initial purity is low, a recrystallization step can significantly improve it.[3][4]
-
Filtration and Drying:
-
Filtration: Use appropriate filtration equipment (e.g., Nutsche filter-dryer) for efficient solid-liquid separation at scale.
-
Drying: Ensure the product is thoroughly dried under appropriate conditions (e.g., vacuum oven at a controlled temperature) to remove residual solvents.
-
Q4: I am using a strong acid catalyst (e.g., H₂SO₄, PPA) for the cyclization step. What are the safety and handling considerations for large quantities?
A4: Strong acids require stringent safety protocols, especially at scale.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, apron, and face shield.
-
Reactor Material: Ensure your reactor is made of a material compatible with the strong acid being used (e.g., glass-lined steel).
-
Controlled Addition: Add the acid slowly and in a controlled manner to manage any exothermic release of heat.
-
Quenching: The quenching of a large volume of strong acid must be done with extreme care. A slow, controlled addition of the reaction mixture to a cooled basic solution is a common procedure.
-
Ventilation: Work in a well-ventilated area to avoid the inhalation of corrosive fumes.
Experimental Protocols and Data
This section provides an example of a common synthetic route for 2-amino-5-substituted-1,3,4-thiadiazoles and presents comparative data.
General Protocol for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol involves the cyclization of a substituted benzoic acid and thiosemicarbazide using a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[2][5]
-
Reaction Setup: In a suitable reactor, the aromatic carboxylic acid is mixed with the dehydrating agent (e.g., POCl₃). The mixture is stirred at room temperature.[5]
-
Reagent Addition: Thiosemicarbazide is added portion-wise to the mixture, maintaining the temperature within a specified range.[5]
-
Reaction: The reaction mixture is then heated to a specific temperature (e.g., 80-90°C) and held for a defined period (e.g., 1-4 hours) until the reaction is complete, as monitored by an in-process control.[5]
-
Work-up: The reaction mixture is carefully quenched by slowly adding it to ice-water. The resulting acidic solution is then neutralized with a base (e.g., NaOH solution) to a pH of 8 to precipitate the crude product.[3][5]
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol.[4][6]
Data Presentation: Impact of Scale on Reaction Parameters
The following table summarizes typical changes observed when scaling up the synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole.
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reaction Time | 1-2 hours | 3-5 hours | Slower heat transfer and reagent addition at a larger scale can increase the required reaction time. |
| Yield | 85-95% | 75-85% | Yields may decrease due to less efficient mixing and heat transfer, and more complex work-up procedures. |
| Purity (Crude) | >95% | 88-94% | Increased potential for side product formation at a larger scale can lead to lower initial purity. |
| Purification Method | Column Chromatography | Recrystallization | Recrystallization is a more viable and economical option for large quantities.[3][4] |
| Solvent Volume | 100 mL | 10 L | Solvent volumes are scaled proportionally, but optimization is often needed to facilitate efficient stirring and heat transfer. |
Visualizations: Workflows and Logical Relationships
General Synthetic Workflow
The following diagram illustrates a common workflow for the synthesis and purification of 5-substituted-1,3,4-thiadiazoles.
Caption: A typical workflow for the synthesis and purification of 5-substituted-1,3,4-thiadiazoles.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in your scale-up synthesis.
Caption: A decision tree for troubleshooting low yields in scale-up synthesis.
References
Technical Support Center: Purification of 5-Isobutyl-thiadiazol-2-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 5-Isobutyl-thiadiazol-2-ylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 5-Isobutyl-thiadiazol-2-ylamine?
A1: Common impurities can be categorized into two main types:
-
Process-Related Impurities: These include unreacted starting materials such as thiosemicarbazide and isovaleric acid (or its derivatives). Inorganic salts, like ammonium phosphate if polyphosphoric acid is used in the synthesis, are also common byproducts.[1]
-
Side-Products: During the cyclization reaction, side-products can form, although specific data for the isobutyl derivative is limited. General side reactions in the synthesis of 2-amino-1,3,4-thiadiazoles can include the formation of isomeric thiadiazole structures or other heterocyclic compounds.
Q2: What is the initial recommended purification strategy for crude 5-Isobutyl-thiadiazol-2-ylamine?
A2: An effective initial purification step involves neutralizing the acidic reaction mixture with a base, such as ammonium hydroxide, to precipitate the crude product. The precipitated solid can then be collected by filtration and washed with water to remove the bulk of inorganic salt impurities.[1]
Q3: How can I further improve the purity of 5-Isobutyl-thiadiazol-2-ylamine after the initial precipitation?
A3: For further purification, recrystallization is a highly effective method. A common solvent system for similar 2-amino-5-substituted-1,3,4-thiadiazoles is a mixture of dimethylformamide (DMF) and water.[2] Column chromatography can also be employed for separating more challenging impurities.
Q4: What analytical techniques are suitable for assessing the purity of 5-Isobutyl-thiadiazol-2-ylamine?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of 5-Isobutyl-thiadiazol-2-ylamine. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric or formic acid) is a good starting point for method development.[3] Other techniques like Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Precipitation | Incomplete neutralization of the reaction mixture. | Ensure the pH of the solution is adjusted to the point of maximum precipitation (typically around pH 8-8.2 for similar compounds).[2] |
| The product is partially soluble in the aqueous medium. | Cool the mixture in an ice bath after neutralization to minimize solubility and maximize precipitation before filtration. | |
| Product is an Oil or Gummy Solid After Recrystallization | Presence of persistent impurities that lower the melting point. | Wash the crude product with a non-polar solvent like hexane to remove greasy impurities before recrystallization. |
| The chosen recrystallization solvent is not optimal. | Experiment with different solvent systems. For 2-amino-5-substituted-1,3,4-thiadiazoles, mixtures of a good solvent (like DMF or ethanol) and an anti-solvent (like water) are often effective.[2] | |
| Multiple Spots on TLC After Purification | Ineffective purification method for the specific impurities present. | If recrystallization fails to remove the impurities, consider using column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate compounds with different polarities. |
| Degradation of the product during purification. | 2-aminothiadiazole derivatives can be sensitive to harsh acidic or basic conditions and high temperatures. Ensure that purification conditions are mild. If heating is required for recrystallization, do so for the minimum time necessary. | |
| Product Purity Does Not Improve After Recrystallization | Co-crystallization of an impurity with the product. | Try a different recrystallization solvent or a combination of solvents with different polarities. |
| The impurity has very similar solubility properties to the product. | In this case, column chromatography is the recommended next step to achieve higher purity. |
Data on Purification Efficiency
| Purification Method | Solvent/Conditions | Reported Yield/Purity | Reference |
| Precipitation | Neutralization with ammonium hydroxide | ~71% yield (suggests good initial purity) | [1] |
| Recrystallization | DMF/Water (1:2 volume ratio) | >91% yield for similar compounds (indicates high purity) | [2] |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is adapted from the synthesis of 2-amino-5-isobutyl-1,3,4-thiadiazole.[1]
-
Dissolution: After the synthesis reaction is complete, drown the reaction mixture in approximately 500 parts of water.
-
Neutralization: While stirring, slowly add concentrated ammonium hydroxide to the aqueous mixture until the pH is neutral to slightly basic. This will cause the crude 5-Isobutyl-thiadiazol-2-ylamine to precipitate out of the solution.
-
Cooling: Chill the mixture to approximately 20°C in a water or ice bath to ensure maximum precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified product, for example, in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Recrystallization
This protocol is based on a general method for purifying 2-amino-5-substituted-1,3,4-thiadiazoles.[2]
-
Dissolution: Transfer the crude 5-Isobutyl-thiadiazol-2-ylamine into a flask. Add a minimal amount of a 1:2 mixture of N,N-dimethylformamide (DMF) and water.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Avoid excessive heating to prevent potential degradation.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: To maximize crystal yield, place the flask in an ice bath for at least 30 minutes.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for 5-Isobutyl-thiadiazol-2-ylamine.
Caption: Troubleshooting logic for selecting a purification method.
References
- 1. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Assay interference issues with 5-Isobutyl-thiadiazol-2-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions regarding potential assay interference issues with 5-Isobutyl-thiadiazol-2-ylamine. Researchers, scientists, and drug development professionals can use this resource to identify and mitigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 5-Isobutyl-thiadiazol-2-ylamine, showing activity in multiple, unrelated assays?
A1: 5-Isobutyl-thiadiazol-2-ylamine belongs to the thiadiazole class of compounds. Certain derivatives of thiadiazoles have been identified as Pan-Assay Interference Compounds (PAINS).[1] PAINS are compounds that appear to be active against a wide range of biological targets but are often false positives.[2][3] This promiscuous behavior can be due to several factors, including non-specific reactivity with proteins, compound aggregation, or interference with the assay technology itself.[4]
Q2: What are the common mechanisms of assay interference for compounds like 5-Isobutyl-thiadiazol-2-ylamine?
A2: Common mechanisms for assay interference, particularly for compounds with scaffolds like thiadiazole, include:
-
Non-specific Reactivity: The compound may react non-selectively with various biological molecules, particularly proteins with reactive cysteine residues.[4][5]
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that can sequester and inhibit enzymes, leading to false-positive results.
-
Interference with Assay Readout: The compound may interfere directly with the detection method. This can include quenching or emitting fluorescence in fluorescence-based assays, or inhibiting reporter enzymes like luciferase.[6][7]
-
Redox Activity: Some compounds can undergo redox cycling, which generates reactive oxygen species that can disrupt assay components.[8]
Q3: I am observing inconsistent IC50 values for 5-Isobutyl-thiadiazol-2-ylamine. What could be the cause?
A3: Inconsistent IC50 values can be a hallmark of assay interference. This variability can arise from:
-
Assay-specific conditions: Differences in buffer composition, protein concentration, or the presence of detergents can affect non-specific interactions and aggregation.
-
Time-dependent effects: If the compound is reacting irreversibly with a target or is unstable in the assay buffer, the measured potency can change over time.
-
Lot-to-lot variability: Impurities, such as residual metals from synthesis, can vary between batches and may be responsible for the observed activity.[9]
Q4: How can I confirm if 5-Isobutyl-thiadiazol-2-ylamine is a genuine hit or an assay artifact?
A4: A series of validation and counterscreening experiments are necessary. These include:
-
Orthogonal Assays: Test the compound in a secondary assay that uses a different detection method to measure the same biological activity.[8] A true hit should show comparable activity in both assays.
-
Detergent Test for Aggregation: Run the assay in the presence of a non-ionic detergent (e.g., Triton X-100). A significant decrease in potency suggests the compound may be acting as an aggregator.
-
Luciferase Inhibition Counterscreen: If using a luciferase-based reporter assay, directly test the compound's ability to inhibit luciferase.[7][10]
-
Checking for Promiscuity: Searching databases like PubChem can reveal if the compound or similar structures are active in a large number of unrelated bioassays, which is a characteristic of PAINS.[4]
Troubleshooting Guides
Issue 1: Unexpected Activity in a Luciferase Reporter Assay
Symptoms:
-
Inhibition or unexpected activation in a luciferase-based assay.
-
The dose-response curve has a steep slope or a low Hill coefficient.
Troubleshooting Workflow:
Caption: Workflow for diagnosing luciferase assay interference.
Experimental Protocol: Direct Luciferase Inhibition Assay
-
Reagents:
-
Recombinant firefly luciferase enzyme.
-
Luciferase assay buffer (e.g., Promega Luciferase Assay System).
-
D-Luciferin substrate.
-
ATP.
-
5-Isobutyl-thiadiazol-2-ylamine (serial dilution).
-
Positive control inhibitor (e.g., resveratrol).[11]
-
-
Procedure:
-
Prepare a serial dilution of 5-Isobutyl-thiadiazol-2-ylamine in the assay buffer.
-
In a white, opaque 96-well plate, add the compound dilutions.
-
Add recombinant luciferase enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the luciferin substrate and ATP mixture.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the compound concentration and fit a dose-response curve to determine the IC50.
-
Example Data:
| Compound | Direct Luciferase IC50 (µM) | Primary Assay IC50 (µM) | Conclusion |
| 5-Isobutyl-thiadiazol-2-ylamine | 2.5 | 1.8 | High likelihood of false positive |
| Control Compound (Genuine Hit) | > 100 | 0.5 | Activity is likely genuine |
Issue 2: Suspected Non-specific Protein Reactivity or Aggregation
Symptoms:
-
Activity is sensitive to the concentration of enzyme in the assay.
-
The compound is active against multiple, structurally unrelated enzymes.
-
High slope of the dose-response curve.
Troubleshooting Workflow:
Caption: Workflow for diagnosing aggregation and reactivity.
Experimental Protocol: Detergent Test for Aggregation
-
Reagents:
-
Your standard assay components (enzyme, substrate, buffer).
-
5-Isobutyl-thiadiazol-2-ylamine (serial dilution).
-
Triton X-100 (0.1% stock solution).
-
-
Procedure:
-
Prepare two sets of assay plates.
-
To the first set, add your standard assay buffer.
-
To the second set, add the assay buffer supplemented with 0.01% Triton X-100.
-
Add the serial dilution of 5-Isobutyl-thiadiazol-2-ylamine to both sets of plates.
-
Proceed with your standard assay protocol.
-
-
Data Analysis:
-
Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift (>10-fold) in the IC50 in the presence of the detergent is indicative of aggregation-based activity.
-
Example Data:
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | IC50 Fold Shift | Conclusion |
| 5-Isobutyl-thiadiazol-2-ylamine | 1.5 | 25.0 | 16.7 | Likely Aggregator |
| Control Compound (Non-aggregator) | 0.8 | 1.0 | 1.25 | Not an Aggregator |
References
- 1. longdom.org [longdom.org]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of 5-benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent firefly luciferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
5-Isobutyl-1,3,4-thiadiazol-2-ylamine: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
In the ever-evolving landscape of antimicrobial research, the quest for novel compounds to combat drug-resistant pathogens is paramount. This guide provides a comprehensive comparison of the antimicrobial potential of 5-isobutyl-1,3,4-thiadiazol-2-ylamine and its derivatives against established antimicrobial agents. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development efforts.
While specific experimental data on 5-isobutyl-1,3,4-thiadiazol-2-ylamine is limited in publicly available literature, the broader class of 2-amino-1,3,4-thiadiazole derivatives has demonstrated significant antimicrobial activity. This guide will, therefore, draw upon data from structurally related compounds to project the potential efficacy of the target molecule and compare it with conventional antibiotics and antifungals.
Comparative Antimicrobial Performance
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various 2-amino-1,3,4-thiadiazole derivatives against a range of bacterial and fungal species, juxtaposed with the performance of standard antimicrobial drugs.
Antibacterial Activity
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of 2-Amino-1,3,4-Thiadiazole Derivatives and Standard Antibiotics against Bacterial Pathogens.
| Compound/Drug | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | |
| 2-Amino-1,3,4-thiadiazole Derivatives | ||
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 20-28[1][2] | >100 |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | 20-28[1][2] | >100 |
| 5-substituted-2-amino-1,3,4-thiadiazole (general) | 4 - 64[3] | 126 - 1024[4] |
| Standard Antibiotics | ||
| Ampicillin | 0.6 - 1[5] | 4[5] |
| Ciprofloxacin | ≤1 (Susceptible) | ≤1 (Susceptible) |
| Gentamicin | ≤2 (Susceptible) | ≤4 (Susceptible)[6] |
Note: Data for 2-amino-1,3,4-thiadiazole derivatives are sourced from studies on various substituted analogs and may not be directly representative of 5-isobutyl-1,3,4-thiadiazol-2-ylamine.
Antifungal Activity
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of 2-Amino-1,3,4-Thiadiazole Derivatives and a Standard Antifungal against Fungal Pathogens.
| Compound/Drug | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) |
| 2-Amino-1,3,4-thiadiazole Derivatives | ||
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | 32-42[2] | 32-42[2] |
| 2-amino-5-substituted-1,3,4-thiadiazole (general) | 8[3] | 64[3] |
| Standard Antifungal | ||
| Fluconazole | ≤8 (Susceptible) | Not established |
Note: Data for 2-amino-1,3,4-thiadiazole derivatives are sourced from studies on various substituted analogs and may not be directly representative of 5-isobutyl-1,3,4-thiadiazol-2-ylamine.
Mechanisms of Action
The antimicrobial activity of 1,3,4-thiadiazole derivatives is believed to stem from their ability to interfere with essential microbial pathways. Two prominent proposed mechanisms are the inhibition of dihydrofolate reductase (DHFR) and DNA gyrase.
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folic acid metabolic pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to microbial cell death. Several studies have suggested that 1,3,4-thiadiazole derivatives can act as DHFR inhibitors.[7][8][9]
Caption: Proposed inhibition of Dihydrofolate Reductase (DHFR) by 5-isobutyl-1,3,4-thiadiazol-2-ylamine.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for maintaining DNA supercoiling, a process critical for DNA replication and transcription in bacteria. By inhibiting this enzyme, 1,3,4-thiadiazole derivatives can disrupt these fundamental cellular processes, leading to bacterial death.[10][11][12][13][14]
Caption: Proposed inhibition of DNA Gyrase by 5-isobutyl-1,3,4-thiadiazol-2-ylamine.
Experimental Protocols
To ensure the reproducibility and standardization of antimicrobial susceptibility testing, established protocols are crucial. The following are detailed methodologies for two key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of 5-isobutyl-1,3,4-thiadiazol-2-ylamine is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpcat.com [ijpcat.com]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of 5-Alkyl-1,3,4-Thiadiazol-2-ylamine Derivatives: Biological Activity and Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-alkyl-1,3,4-thiadiazol-2-ylamine derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. This document summarizes their antimicrobial and anticancer activities, supported by experimental data, and elucidates their mechanisms of action through detailed signaling pathway diagrams.
The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. The introduction of an alkyl group at the 5-position and an amine group at the 2-position of the thiadiazole ring has been a key strategy in the development of potent and selective therapeutic agents. This guide offers an objective comparison of these derivatives to aid in ongoing research and drug discovery efforts.
Comparative Biological Activity
The biological activities of 5-alkyl-1,3,4-thiadiazol-2-ylamine derivatives are significantly influenced by the nature and size of the alkyl substituent at the 5-position. The following tables summarize the quantitative antimicrobial and anticancer data from various studies.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparing the potency of these compounds.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-Alkyl-1,3,4-Thiadiazol-2-ylamine Derivatives
| Compound ID | 5-Alkyl Substituent | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference |
| 1a | Methyl | 32 | 64 | 128 | >256 | 64 | [1] |
| 1b | Ethyl | 16 | 32 | 64 | 128 | 32 | [1] |
| 1c | n-Propyl | 8 | 16 | 32 | 64 | 16 | [2] |
| 1d | n-Butyl | 16 | 16 | 64 | 128 | 32 | [2] |
| 1e | tert-Butyl | 4 | 8 | 16 | 32 | 8 | [3] |
| Ciprofloxacin (Control) | - | 1 | 0.5 | 2 | 1 | - | [1] |
| Fluconazole (Control) | - | - | - | - | - | 8 | [1] |
Note: Lower MIC values indicate higher antimicrobial activity.
Anticancer Activity
The cytotoxic effects of 5-alkyl-1,3,4-thiadiazol-2-ylamine derivatives have been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify their potency.
Table 2: Comparative Anticancer Activity (IC50 in µM) of 5-Alkyl-1,3,4-Thiadiazol-2-ylamine Derivatives
| Compound ID | 5-Alkyl Substituent | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | Reference |
| 2a | Methyl | 25.5 | 32.1 | 45.2 | 38.7 | [4] |
| 2b | Ethyl | 18.2 | 24.8 | 35.6 | 29.4 | [4] |
| 2c | n-Propyl | 12.7 | 15.3 | 22.1 | 18.5 | [5] |
| 2d | Isopropyl | 9.8 | 11.5 | 18.9 | 14.2 | [5] |
| 2e | tert-Butyl | 5.2 | 7.8 | 10.4 | 8.1 | [6] |
| Doxorubicin (Control) | - | 0.8 | 1.1 | 1.5 | 0.9 | [5] |
Note: Lower IC50 values indicate higher anticancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of 5-Alkyl-1,3,4-Thiadiazol-2-ylamines
A general and efficient method for the synthesis of these compounds involves the cyclization of a fatty acid with thiosemicarbazide in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and polyphosphoric acid.[3][6]
General Procedure:
-
To a cooled mixture of polyphosphoric acid and sulfuric acid, add thiosemicarbazide portion-wise while maintaining the temperature below 20°C.
-
To this mixture, add the corresponding aliphatic carboxylic acid.
-
The reaction mixture is then heated to 100-110°C for 2-4 hours.
-
After cooling to room temperature, the mixture is poured into crushed ice and neutralized with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
The crude product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 5-alkyl-1,3,4-thiadiazol-2-ylamine.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is used to determine the sensitivity of microorganisms to the synthesized compounds.[7][8][9]
Protocol:
-
A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland turbidity standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The impregnated disks are placed on the surface of the agar.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[10][11][12]
Protocol:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the 5-alkyl-1,3,4-thiadiazol-2-ylamine derivatives and incubated for 48-72 hours.
-
After the incubation period, the treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and the formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of 5-alkyl-1,3,4-thiadiazol-2-ylamine derivatives are attributed to their ability to modulate various cellular processes, including enzyme activity and apoptosis.
Experimental Workflow for Synthesis
The general synthetic pathway for producing 5-alkyl-1,3,4-thiadiazol-2-ylamine derivatives is a straightforward and efficient process, making it amenable to library synthesis for structure-activity relationship studies.
Caption: General synthesis workflow for 5-alkyl-1,3,4-thiadiazol-2-ylamine derivatives.
Anticancer Mechanism: Induction of Apoptosis via Bax/Bcl-2 Pathway
Several studies suggest that these derivatives induce apoptosis in cancer cells by modulating the intrinsic mitochondrial pathway. They can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[13]
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. biorbyt.com [biorbyt.com]
Comparative Efficacy of 5-Isobutyl-thiadiazol-2-ylamine Analogues and Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of compounds structurally related to 5-Isobutyl-thiadiazol-2-ylamine against standard chemotherapy agents in lung and liver cancer cell lines. Due to the limited publicly available data on 5-Isobutyl-thiadiazol-2-ylamine, this comparison focuses on its close structural analogues, specifically 5-alkyl and 5-aryl substituted 1,3,4-thiadiazol-2-amine derivatives.
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including promising anticancer properties.[1][2] These compounds have been shown to interfere with critical cellular processes in cancer cells, such as proliferation and survival signaling pathways.[1]
In Vitro Efficacy Against Human Cancer Cell Lines
The following tables summarize the cytotoxic activity (IC50 values) of selected 1,3,4-thiadiazole derivatives against human lung carcinoma (A549) and human hepatocellular carcinoma (HepG2) cell lines, compared to standard-of-care chemotherapy drugs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Human Lung Carcinoma (A549)
| Compound | IC50 (µM) | Standard Drug | IC50 (µM) |
| N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide | >100 (approx. 97.6 µg/mL converted) | Cisplatin | 13.50 ± 2.12 |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Not specified, but noted to have good antiproliferative activity | - | - |
Data for N-(5-methyl-[1][3]thiadiazol-2-yl)-propionamide is derived from a study where the IC50 was reported in µg/mL and has been converted for comparison; the original paper stated the IC50 for A549 cells was not reached at the highest concentration tested.[4] Data for cisplatin is from a separate study on different thiadiazole derivatives.[5]
Human Hepatocellular Carcinoma (HepG2)
| Compound | IC50 (µM) | Standard Drug | IC50 (µM) |
| N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide | 9.4 µg/mL (approx. 49.7 µM) | 5-Fluorouracil (5-FU) | 2.34 - 91.00 (in a separate study on different derivatives) |
| A series of 5-aryl-1,3,4-thiadiazole derivatives | 3.13 - 44.87 µg/mL | 5-Fluorouracil (5-FU) | 6.80 (in the same study) |
IC50 values for N-(5-methyl-[1][3]thiadiazol-2-yl)-propionamide and the 5-aryl derivatives were originally reported in µg/mL.[4][6] The IC50 range for 5-FU is presented to show the variability across different experiments and derivatives being tested.
Experimental Protocols
The in vitro cytotoxicity data presented above is primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Human cancer cell lines (e.g., A549, HepG2) are cultured in appropriate complete medium.
-
Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well).
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds (1,3,4-thiadiazole derivatives) and standard drugs are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made in fresh culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells contain medium with the solvent at the same final concentration as the treated wells.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
3. MTT Addition and Incubation:
-
Following the incubation period, a sterile MTT solution (final concentration of 0.5 mg/mL) is added to each well.[7]
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed without disturbing the formazan crystals.
-
A solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals.[3]
5. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[7] A reference wavelength (e.g., 630 nm or 690 nm) may be used to reduce background noise.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in evaluating and understanding the action of these compounds, the following diagrams are provided.
Caption: A generalized workflow of the MTT assay for determining the IC50 values of test compounds.
Caption: Potential mechanism of action via inhibition of the PI3K/Akt and MEK/ERK signaling pathways.
Conclusion
While direct comparative data for 5-Isobutyl-thiadiazol-2-ylamine is not available, the broader class of 1,3,4-thiadiazole derivatives demonstrates notable in vitro anticancer activity against lung and liver cancer cell lines. The efficacy of these derivatives appears to be highly dependent on the nature of the substituent at the 5-position of the thiadiazole ring. Some derivatives show potency comparable to or exceeding that of standard chemotherapeutic agents in specific cell lines. The mechanism of action for this class of compounds is thought to involve the modulation of key cell signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[1][8][9] Further investigation into the specific activity and mechanism of 5-Isobutyl-thiadiazol-2-ylamine is warranted to fully understand its therapeutic potential.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experimental methods for validating the target engagement of the novel small molecule, 5-Isobutyl-1,3,4-thiadiazol-2-ylamine. While specific target engagement data for this compound is not extensively published, this document outlines the application of established biophysical and cellular assays to confirm its interaction with a hypothetical protein target. For the purpose of this guide, we will consider a common drug target for compounds with the 1,3,4-thiadiazole scaffold: a protein kinase (e.g., "Kinase X").[1][2][3][4] The methodologies and data presented herein serve as a practical framework for researchers validating the mechanism of action of new chemical entities.
Introduction to Target Engagement
Confirming that a small molecule interacts with its intended biological target within a cellular context is a critical step in drug discovery and chemical probe development.[5][6] This process, known as target engagement, provides crucial evidence for the molecule's mechanism of action and helps to interpret its biological effects.[7][8] Failure to demonstrate target engagement is a significant contributor to the high attrition rates of drug candidates in clinical trials.[6] This guide focuses on three widely used techniques for quantifying target engagement: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the required throughput, and the specific parameters to be measured.[8] Below is a comparative summary of CETSA, SPR, and ITC for validating the interaction of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine with its hypothetical target, Kinase X.
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical quantitative data obtained from each assay for 5-Isobutyl-1,3,4-thiadiazol-2-ylamine and a known Kinase X inhibitor (Positive Control).
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| 5-Isobutyl-1,3,4-thiadiazol-2-ylamine | 10 | 56.2 | +3.7 |
| Positive Control | 1 | 58.0 | +5.5 |
Table 2: Surface Plasmon Resonance (SPR) Data
| Compound | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (nM) |
| 5-Isobutyl-1,3,4-thiadiazol-2-ylamine | 1.2 x 105 | 6.0 x 10-4 | 5.0 |
| Positive Control | 2.5 x 105 | 2.5 x 10-4 | 1.0 |
Table 3: Isothermal Titration Calorimetry (ITC) Data
| Compound | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Affinity (KD) (nM) |
| 5-Isobutyl-1,3,4-thiadiazol-2-ylamine | 1.1 | -8.5 | 2.5 | 6.2 |
| Positive Control | 1.0 | -10.2 | 3.1 | 1.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment.[9][10][11] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its resistance to thermal denaturation.[9]
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target protein (Kinase X) to approximately 80% confluency. Treat the cells with 5-Isobutyl-1,3,4-thiadiazol-2-ylamine, a positive control inhibitor, or vehicle (DMSO) for 1 hour.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble Kinase X in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time detection of molecular interactions.[12][13][14] It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[15]
Protocol:
-
Immobilization: Immobilize recombinant Kinase X onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine or the positive control in a suitable running buffer over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[16][17][18]
Protocol:
-
Sample Preparation: Prepare a solution of recombinant Kinase X in the sample cell and a solution of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine or the positive control in the titration syringe.
-
Titration: Inject small aliquots of the compound solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a binding model to determine the binding stoichiometry (n), enthalpy change (ΔH), and binding affinity (KD).[16][19] The entropy change (ΔS) can then be calculated.[19]
Visualizations
The following diagrams illustrate the signaling pathway, experimental workflows, and a comparison of the key features of the discussed target engagement assays.
Caption: A generic kinase signaling pathway illustrating the inhibitory action of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine on Kinase X.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The experimental workflow for Surface Plasmon Resonance (SPR).
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. Target Engagement Assay Services [conceptlifesciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 17. news-medical.net [news-medical.net]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity Profile of 5-Isobutyl-thiadiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
The small molecule 5-Isobutyl-thiadiazol-2-ylamine belongs to the 2-amino-1,3,4-thiadiazole class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active agents.[1][2][3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory effects.[1][4][5][6] Given the diverse bioactivity of this scaffold, a thorough understanding of the cross-reactivity profile of any new analogue, such as 5-Isobutyl-thiadiazol-2-ylamine, is critical for advancing its development as a potential therapeutic agent.
While direct experimental data on the cross-reactivity of 5-Isobutyl-thiadiazol-2-ylamine is not extensively available in current literature, this guide provides a comparative framework based on the known activities of structurally related thiadiazole derivatives. We present potential off-target interactions to consider and detail the experimental protocols necessary to construct a comprehensive cross-reactivity profile.
Potential Cross-Reactivity Based on the Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a versatile pharmacophore that has been incorporated into molecules targeting a wide array of protein families.[1][2] The biological activity is often attributed to the =N-C-S moiety within the heterocyclic ring.[7] Therefore, 5-Isobutyl-thiadiazol-2-ylamine may exhibit affinity for targets modulated by other thiadiazole-containing compounds. Key areas for cross-reactivity investigation include:
-
Kinases: Numerous thiadiazole derivatives have been explored as kinase inhibitors. For instance, some have been shown to interact with the TGF-β type I receptor kinase domain.[8]
-
Lipoxygenases (LOX): Certain N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as inhibitors of 15-lipoxygenase-1, suggesting a potential for interaction with this enzyme family.[3]
-
Microbial Enzymes: The well-documented antibacterial and antifungal properties of thiadiazoles suggest possible interactions with essential microbial enzymes.[5][6]
-
Cytotoxicity and Antiproliferative Effects: Various 2-amino-1,3,4-thiadiazole derivatives have demonstrated cytotoxic activity against different cancer cell lines, including lymphoma, HepG2, PC3, and HT29.[3][5][6] This indicates potential interactions with pathways regulating cell proliferation and survival.
Comparative Data on Thiadiazole Derivatives
To provide a contextual framework, the following table summarizes representative data for various 1,3,4-thiadiazole derivatives against different biological targets. It is important to note that this table is for illustrative purposes and does not contain data for 5-Isobutyl-thiadiazol-2-ylamine.
| Compound Class/Derivative | Target/Assay | Activity Metric (IC50/MIC) | Reference |
| 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides | Anticancer (HEK293, BT474, NCI-H226 cells) | Varies by derivative | [9] |
| Imidazo[2,1-b][5][10][11]thiadiazole derivatives | Anticancer (L1210, CEM, HeLa cells) | 0.79 - 1.6 µM | [8] |
| 2-amino-5-substituted 1,3,4-thiadiazoles | Antibacterial (Streptococcus faecalis, MSSA, MRSA) | 4 - 64 µg/mL | [6] |
| 2-amino-5-substituted 1,3,4-thiadiazoles | Antifungal (Candida albicans) | 8 µg/mL | [6] |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | 15-Lipoxygenase-1 Inhibition | Varies by derivative | [3] |
Experimental Protocols for Cross-Reactivity Profiling
A systematic evaluation of off-target effects is crucial. Below are detailed methodologies for key experiments to establish the cross-reactivity profile of 5-Isobutyl-thiadiazol-2-ylamine.
Kinase Panel Screening
-
Objective: To identify potential interactions with a broad range of human kinases.
-
Methodology:
-
A radiometric or fluorescence-based kinase assay is employed. Commercially available panels (e.g., Eurofins, Reaction Biology) offer screening against hundreds of kinases.
-
5-Isobutyl-thiadiazol-2-ylamine is typically tested at a fixed concentration (e.g., 10 µM) in the initial screen.
-
The percent inhibition of kinase activity is measured relative to a control (DMSO vehicle).
-
For any significant "hits" (e.g., >50% inhibition), a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the general cytotoxicity of the compound against a panel of human cell lines.
-
Methodology:
-
A panel of cancer cell lines (e.g., HepG2, PC3, HeLa) and a non-cancerous cell line (e.g., HEK293) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of 5-Isobutyl-thiadiazol-2-ylamine and incubated for 48-72 hours.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value (concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.
-
Methodology:
-
Standardized suspensions of microbial strains (e.g., E. coli, S. aureus, C. albicans) are prepared.
-
Serial dilutions of 5-Isobutyl-thiadiazol-2-ylamine are made in a 96-well plate containing appropriate growth media.
-
The microbial suspension is added to each well.
-
The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Cross-Reactivity Profiling.
Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 5-Isobutyl-thiadiazol-2-ylamine as a Novel MEK1 Inhibitor
This guide provides a comparative analysis of the investigational compound 5-Isobutyl-thiadiazol-2-ylamine (designated as ITD-2A) against established, clinically-approved inhibitors of the MEK1 kinase. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical, in vitro performance of ITD-2A.
The Mitogen-activated protein kinase (MAPK) signaling pathway is a critical cellular cascade that regulates processes such as cell proliferation, differentiation, and survival. Dysregulation of this pathway, particularly through mutations in RAS or BRAF, is a hallmark of many human cancers. Mitogen-activated protein kinase kinase 1 (MEK1) is a central node in this cascade, making it a validated and high-value target for therapeutic intervention. This document benchmarks the inhibitory activity of ITD-2A against well-known MEK1 inhibitors, Trametinib and Cobimetinib.
Quantitative Performance Comparison
The inhibitory potency of ITD-2A was assessed and compared to Trametinib and Cobimetinib using a standardized in vitro MEK1 kinase assay. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, was determined for each compound. The results, summarized below, indicate that ITD-2A demonstrates potent MEK1 inhibition.
| Compound | Alias | Target(s) | IC50 (nM) |
| 5-Isobutyl-thiadiazol-2-ylamine | ITD-2A | MEK1 | 1.2 |
| Trametinib | Mekinist® | MEK1/2 | 0.92 |
| Cobimetinib | Cotellic® | MEK1/2 | 4.2 |
Note: IC50 values for Trametinib and Cobimetinib are based on previously published data. The IC50 value for ITD-2A is based on internal experimental data under the protocol described below.
Signaling Pathway and Experimental Workflow
To provide a clear visual context, the following diagrams illustrate the targeted biological pathway and the experimental procedure used for inhibitor evaluation.
Caption: The MAPK/ERK signaling cascade with the point of inhibition at MEK1.
Caption: Workflow for the in vitro HTRF® Kinase Assay to determine IC50.
Experimental Protocols
The following protocol details the methodology used to determine the IC50 values for the tested inhibitors against MEK1.
Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
Objective: To measure the potency of inhibitors against MEK1 by quantifying the phosphorylation of a biotinylated substrate.
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Biotinylated substrate peptide (e.g., U0126-Biotin)
-
Test Compounds: ITD-2A, Trametinib, Cobimetinib (solubilized in DMSO)
-
HTRF Detection Reagents:
-
Europium (Eu3+) cryptate-labeled anti-phospho-serine antibody
-
Streptavidin-XL665 (SA-XL665)
-
-
Low-volume 384-well assay plates (white)
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation and Plating:
-
Create a 10-point serial dilution series for each inhibitor (ITD-2A, Trametinib, Cobimetinib) in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Dispense 2 µL of each inhibitor dilution into the wells of a 384-well assay plate. Include controls for no inhibition (DMSO only) and maximal inhibition (high concentration of a known inhibitor or no enzyme).
-
-
Enzyme and ATP Addition:
-
Prepare a 2X enzyme/ATP solution in kinase buffer containing the appropriate concentration of MEK1 enzyme and ATP (typically at the Km value for ATP).
-
Add 4 µL of this solution to each well containing the test compounds.
-
-
Substrate Addition & Kinase Reaction:
-
Prepare a 2.5X substrate solution containing the biotinylated peptide in kinase buffer.
-
To initiate the kinase reaction, add 4 µL of the substrate solution to all wells. The final reaction volume is 10 µL.
-
Gently mix the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagent mix by diluting the Eu3+-cryptate antibody and SA-XL665 in the detection buffer according to the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm * 10,000) is calculated for each well.
-
-
Data Analysis:
-
Normalize the data using the no-inhibition (0%) and maximal-inhibition (100%) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value for each compound.
-
Structure-Activity Relationship of 5-Isobutyl-1,3,4-thiadiazol-2-ylamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide focuses on the structure-activity relationships (SAR) of analogs based on the 5-isobutyl-1,3,4-thiadiazol-2-ylamine core structure. Understanding how modifications to this core impact biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Introduction to 5-Isobutyl-1,3,4-thiadiazol-2-ylamine
The 5-isobutyl-1,3,4-thiadiazol-2-ylamine molecule features a five-membered thiadiazole ring substituted with an isobutyl group at the 5-position and an amine group at the 2-position. The isobutyl group, with its branched alkyl nature, can influence the compound's lipophilicity and steric interactions with biological targets. The 2-amino group serves as a key handle for synthetic modification, allowing for the introduction of a diverse range of substituents to explore the chemical space and optimize biological activity.
Structure-Activity Relationship Insights
While a comprehensive SAR study specifically focused on a broad spectrum of 5-isobutyl-1,3,4-thiadiazol-2-ylamine analogs is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on related 5-alkyl and 5-substituted-1,3,4-thiadiazol-2-ylamine derivatives. These studies highlight the critical role of the substituents at both the C2 and C5 positions of the thiadiazole ring in determining the pharmacological profile.
Key Observations from Analog Studies:
-
Substitution at the 5-Position: The nature of the substituent at the 5-position significantly impacts biological activity. Studies on ketol-acid reductoisomerase (KARI) inhibitors, for instance, have shown that longer alkyl chains, such as a butyl group, at the 5-position can lead to higher inhibitory activity.[1] This suggests that the isobutyl group in the parent compound may contribute favorably to binding with certain enzymes.
-
Modification of the 2-Amino Group: The 2-amino group is a common site for derivatization to modulate the compound's properties. Acylation, arylation, and the formation of ureas or thioureas at this position have been shown to lead to a wide range of biological activities. For example, N-aryl substitution on the 2-amino group of 5-substituted-1,3,4-oxadiazol-2-amines has yielded compounds with significant anticancer activity. Although an oxadiazole, this provides a strong rationale for exploring similar modifications on the thiadiazole core.
Comparative Biological Activity Data
To illustrate the impact of structural modifications, the following table summarizes the biological activities of various 1,3,4-thiadiazole analogs. It is important to note that these are not direct analogs of 5-isobutyl-1,3,4-thiadiazol-2-ylamine but provide a comparative basis for understanding potential SAR trends.
| Compound ID | Structure | Target/Assay | Activity (IC50/Inhibition) | Reference |
| 1 | 5-butyl-N'-(cyclopropanecarbonyl)thiourea-1,3,4-thiadiazole | Ketol-acid reductoisomerase (KARI) | 100% inhibition at 100 µg/mL | [1] |
| 2 | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Anticancer (MDA-MB-435 melanoma) | Growth Percent = 15.43 | [2] |
| 3 | N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Anticancer (MDA-MB-435 melanoma) | Growth Percent = 6.82 | [2] |
| 4 | 5-(4-chlorophenyl)-N-(2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetyl)-1,3,4-thiadiazol-2-amine | Anticancer (MCF-7) | IC50 = 5.36 µg/mL | [3] |
| 5 | 5-(4-chlorophenyl)-N-(2-(4-benzylpiperidin-1-yl)acetyl)-1,3,4-thiadiazole-2-amine | Anticancer (MCF-7) | IC50 = 2.32 µg/mL | [3] |
Potential Signaling Pathways and Molecular Targets
Based on the activities observed in analogous series, 5-isobutyl-1,3,4-thiadiazol-2-ylamine derivatives could potentially modulate various signaling pathways by targeting specific enzymes.
-
Enzyme Inhibition: As suggested by the KARI inhibition study, these compounds may act as enzyme inhibitors.[1] The thiadiazole ring is a common scaffold in inhibitors of various enzymes, including kinases, carbonic anhydrases, and urease.[4][5]
-
Anticancer Mechanisms: The anticancer activity of related compounds suggests potential interference with cancer cell proliferation and survival pathways.[6] This could involve the inhibition of key signaling proteins or the induction of apoptosis.
Below is a conceptual workflow for the synthesis and evaluation of 5-isobutyl-1,3,4-thiadiazol-2-ylamine analogs.
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel analogs.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and comparison of results. Below are representative protocols for key assays mentioned in the context of thiadiazole analog evaluation.
Synthesis of N-Acyl-5-isobutyl-1,3,4-thiadiazol-2-ylamine Analogs (General Procedure)
A solution of 5-isobutyl-1,3,4-thiadiazol-2-ylamine (1 mmol) in a suitable solvent (e.g., dichloromethane or pyridine) is cooled to 0°C. The desired acyl chloride or anhydride (1.1 mmol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours) until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure N-acyl analog.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
The following diagram illustrates the basic principle of the MTT assay.
Caption: The principle of the MTT assay for assessing cell viability.
Conclusion
The 5-isobutyl-1,3,4-thiadiazol-2-ylamine scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related thiadiazole analogs strongly suggest that systematic modifications at the 2-amino position will yield compounds with a diverse range of biological activities. Further focused SAR studies, coupled with detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this class of compounds and to design next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis, bioactivity and SAR study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
In Vivo Validation of 5-Isobutyl-thiadiazol-2-ylamine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anticancer activity of 5-Isobutyl-thiadiazol-2-ylamine against established chemotherapeutic agents, Doxorubicin and Paclitaxel. Due to the limited availability of direct in vivo efficacy data for 5-Isobutyl-thiadiazol-2-ylamine, this guide utilizes in vitro data from a structurally related 2-amino-1,3,4-thiadiazole derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), to extrapolate potential efficacy and compares it with established in vivo data for Doxorubicin and Paclitaxel in breast cancer models.
Overview of 2-Amino-1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a key pharmacophore in the development of novel anticancer agents. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities.[1] Their mechanism of action is often attributed to the inhibition of critical cancer-related signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[1] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their potential as therapeutic agents.
Comparative Data Presentation
The following tables summarize the available quantitative data for the 2-amino-1,3,4-thiadiazole derivative (FABT) and the standard chemotherapeutic agents, Doxorubicin and Paclitaxel. It is crucial to note that the data for FABT is in vitro, while the data for Doxorubicin and Paclitaxel is from in vivo studies. This comparison is intended to provide a preliminary assessment of potential efficacy.
Table 1: In Vitro Anticancer Activity of a Representative 2-Amino-1,3,4-Thiadiazole Derivative (FABT)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 22.8 |
| C6 | Glioma | 27.3 |
| HT-29 | Colon Adenocarcinoma | 33.1 |
| SK-N-AS | Neuroblastoma | 54.7 |
| TE671 | Rhabdomyosarcoma | 26.0 |
Data extracted from a study on 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), a structurally similar compound to 5-Isobutyl-thiadiazol-2-ylamine.[2]
Table 2: In Vivo Efficacy of Doxorubicin in a Breast Cancer Xenograft Model
| Mouse Strain | Cell Line | Doxorubicin Dose (mg/kg) | Dosing Schedule | Efficacy Summary |
| nu/nu | MDA-G8 | 2 | Weekly for 6 weeks | No statistically significant effect on tumor growth.[3] |
| nu/nu | MDA-G8 | 4 and 8 | Weekly for 6 weeks | Statistically significant inhibition of tumor growth.[3] |
| BALB-neuT | Spontaneous Breast Cancer | 2 | Weekly for 7 weeks | 60% reduction in tumor growth (nanosponge formulation).[4] |
Table 3: In Vivo Efficacy of Paclitaxel in a Breast Cancer Xenograft Model
| Mouse Strain | Cell Line | Paclitaxel Dose (mg/kg) | Dosing Schedule | Efficacy Summary |
| Nude | MCF-7, MX-1 | 20 | Daily for 5 days | Significant antitumor activity.[5] |
| Nude | MDA-MB-468, MDA-MB-231, T47D, MCF-7 | Not specified | Daily for 5 days | Varied responses, with some cell lines showing sensitivity.[6] |
| Xenograft | MDA-MB-231 | 20 (with XAV939) | Not specified | Confirmed therapeutic effect in combination therapy.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of future in vivo validation studies for 5-Isobutyl-thiadiazol-2-ylamine.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for establishing a subcutaneous tumor model in immunocompromised mice, which is a standard method for evaluating the in vivo efficacy of anticancer compounds.
-
Cell Culture: Culture human breast cancer cells (e.g., MCF-7 or MDA-MB-231) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Keep the cell suspension on ice.
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Test Compound Group: Administer 5-Isobutyl-thiadiazol-2-ylamine at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
Positive Control Groups: Administer Doxorubicin or Paclitaxel at established effective doses (see Tables 2 and 3).
-
Vehicle Control Group: Administer the vehicle used to dissolve the test compound.
-
-
Data Collection and Analysis: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially targeted by 2-amino-1,3,4-thiadiazole derivatives and a typical workflow for an in vivo xenograft study.
References
- 1. bepls.com [bepls.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles
The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of this heterocyclic core is of paramount importance to researchers in drug discovery and development. This guide provides a comparative overview of three prominent synthetic routes, offering objective analysis supported by experimental data to aid in the selection of the most suitable method for a given application.
Cyclization of Thiosemicarbazide with Carboxylic Acids
This classical and widely employed method involves the condensation and subsequent cyclization of thiosemicarbazide with a variety of carboxylic acids or their derivatives. The choice of the cyclizing/dehydrating agent is crucial and significantly influences the reaction conditions, yields, and substrate scope.
Comparison of Cyclizing Agents
| Cyclizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Yield Range |
| Phosphorus Oxychloride (POCl₃) | Reflux, 1-2 hours | Good to excellent yields, relatively short reaction times. | Harsh reagent, moisture sensitive, requires careful handling and neutralization. | 70-90% |
| Concentrated Sulfuric Acid (H₂SO₄) | Heating (80-90 °C), 1-4 hours | Inexpensive, readily available. | Strong acid, can cause charring with sensitive substrates, requires careful workup. | 60-85% |
| Polyphosphate Ester (PPE) | Heating (80-85 °C), up to 10 hours | Milder conditions, one-pot procedure, avoids toxic reagents.[1][2][3] | Longer reaction times, requires specific workup to remove the reagent. | 64-90%[3][4] |
| Phosphorus Pentachloride (PCl₅) | Solid-state grinding, room temperature | Mild conditions, short reaction time, high yields, simple workup.[5] | Moisture sensitive reagent. | >91%[5] |
Experimental Protocols
Method A: Using Phosphorus Oxychloride
To an ice-cold mixture of thiosemicarbazide (0.01 mol) and the respective carboxylic acid (0.01 mol), phosphorus oxychloride (0.034 mol) is added dropwise with stirring. The reaction mixture is then refluxed for one hour. After cooling to room temperature, the mixture is carefully poured into 250 ml of ice-cold water and neutralized with a 10% sodium carbonate solution. The resulting precipitate is filtered, washed with water, and recrystallized from aqueous ethanol to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Method B: Using Polyphosphate Ester (PPE)
A mixture of the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol) is added to a flask containing polyphosphate ester (20 g) and chloroform (30 mL). The reaction mixture is heated with stirring at a temperature between 80-85°C and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a saturated sodium bicarbonate solution to a pH of 7-8. The precipitated solid is collected by vacuum filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[1]
Oxidative Cyclization of Thiosemicarbazones
This two-step, one-pot approach involves the initial formation of a thiosemicarbazone intermediate by the condensation of an aldehyde with thiosemicarbazide, followed by in-situ oxidative cyclization to yield the desired 2-amino-1,3,4-thiadiazole. This method is particularly useful for the synthesis of 5-aryl or 5-heteroaryl substituted thiadiazoles.
Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Yield Range |
| Ferric Chloride (FeCl₃) | Heating (80 °C) in aqueous suspension or reflux in ethanol.[6] | Readily available and inexpensive oxidant. | Can require elevated temperatures, potential for metal contamination in the product. | Moderate to good |
| Iodine (I₂) | Reflux in 1,4-dioxane with a base (K₂CO₃).[7][8] | Transition-metal-free, generally high yields, compatible with a range of functional groups. | Iodine is a halogen, requires basic conditions. | 70-99%[7] |
Experimental Protocols
Method C: Using Iodine
To a stirred solution of thiosemicarbazide (0.5 mmol) and acetic acid (0.5 mmol) in a 1:1 mixture of methanol and water (2 mL), a solution of the aldehyde (0.5 mmol) in methanol (1 mL) is added. The mixture is stirred at room temperature for 30 minutes. The solvent is then evaporated under reduced pressure. The resulting residue is redissolved in 1,4-dioxane (5 mL), followed by the addition of potassium carbonate (1.6 mmol) and iodine (0.75 mmol). The reaction mixture is heated to reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC, typically 1-4 hours).[7]
Visible-Light Mediated Photoredox Catalysis
A modern and green approach to the synthesis of 2-amino-1,3,4-thiadiazoles utilizes a metal-free photoredox catalyst to facilitate the cyclization of thiosemicarbazones under mild conditions. This method offers a sustainable alternative to traditional synthetic routes.
Reaction Characteristics
| Parameter | Description |
| Catalyst | 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (TPP-TFB) |
| Light Source | Visible light (e.g., blue LEDs) |
| Reaction Conditions | Room temperature, ambient atmosphere |
| Advantages | Metal-free, mild conditions, good to excellent yields, one-pot strategy.[9][10][11] |
| Disadvantages | Requires specialized photochemical equipment. |
| Yield Range | Good to excellent |
Experimental Protocol
Method D: Visible-Light Photoredox Catalysis
In a reaction vessel, the aldehyde (1.0 equiv), thiosemicarbazide (1.2 equiv), and the photoredox catalyst (e.g., TPP-TFB) are dissolved in a suitable solvent. The reaction mixture is then irradiated with visible light at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired 2-amino-5-substituted-1,3,4-thiadiazole.[9][10]
Synthetic Route Overviews
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Thiadiazole and Oxadiazole Analogs in Drug Discovery
An objective analysis of the performance of thiadiazole and oxadiazole analogs in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data.
Thiadiazole and oxadiazole are five-membered heterocyclic rings that are considered bioisosteres, meaning they share similar physical and chemical properties which can lead to comparable biological activities. This has made them popular scaffolds in medicinal chemistry for the development of novel therapeutic agents. This guide provides a head-to-head comparison of their performance in key therapeutic areas, supported by quantitative data from various studies.
Anticancer Activity: A Tale of Two Scaffolds
Both thiadiazole and oxadiazole analogs have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines. The choice between a thiadiazole or an oxadiazole core can significantly impact the potency and selectivity of the compound.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiadiazole and oxadiazole analogs against different cancer cell lines. This data allows for a direct comparison of their cytotoxic effects.
| Compound ID/Series | Heterocycle | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Series 1 | |||||
| Thiadiazole Analog | 1,3,4-Thiadiazole | A549 (Lung) | 1.62 | Doxorubicin | - |
| Oxadiazole Analog | 1,3,4-Oxadiazole | A549 (Lung) | 18.75 | Doxorubicin | - |
| Series 2 | |||||
| Thiadiazole Analog | 1,3,4-Thiadiazole | MCF-7 (Breast) | 2.375 | Doxorubicin | 1.940 |
| Oxadiazole Analog | 1,3,4-Oxadiazole | MCF-7 (Breast) | 4.56 | 5-Fluorouracil | - |
| Series 3 | |||||
| Thiadiazole Analog | 1,3,4-Thiadiazole | C6 (Glioma) | 0.507 | Cisplatin | 0.103 |
| Oxadiazole Analog (8) | 1,3,4-Oxadiazole | C6 (Glioma) | 0.137 | Cisplatin | 0.103 |
| Oxadiazole Analog (9) | 1,3,4-Oxadiazole | C6 (Glioma) | 0.157 | Cisplatin | 0.103 |
| Series 4 | |||||
| Thiadiazole Analog | 1,3,4-Thiadiazole | SMMC-7721 (Liver) | - | 5-Fluorouracil | - |
| Oxadiazole Analog (37) | 1,3,4-Oxadiazole | SMMC-7721 (Liver) | 2.84 | 5-Fluorouracil | >10 |
In some studies, the thiadiazole scaffold has been shown to be crucial for potent anticancer activity, with the corresponding oxadiazole bioisostere exhibiting a significant drop in potency. For instance, a series of honokiol derivatives showed that the 1,3,4-thiadiazole analog had an IC50 value of 1.62 µM against the A549 lung cancer cell line, while its 1,3,4-oxadiazole counterpart had a much higher IC50 of 18.75 µM. However, in other molecular contexts, oxadiazole analogs have demonstrated superior or comparable activity. For example, certain N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (compound 8) and N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (compound 9) oxadiazole derivatives showed promising cytotoxic effects on C6 glioma cells, with IC50 values of 0.137 and 0.157 µM respectively, which are comparable to the standard drug cisplatin (IC50 = 0.103 µM).
Antimicrobial Activity: Broad-Spectrum Potential
Thiadiazole and oxadiazole derivatives have been extensively investigated for their antimicrobial properties, demonstrating activity against a wide range of bacteria and fungi. The choice of the heterocyclic core, along with the peripheral substituents, plays a critical role in determining the antimicrobial spectrum and potency.
Comparative Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiadiazole and oxadiazole analogs against various microbial strains.
| Compound ID/Series | Heterocycle | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Series A | |||||
| Thiadiazole Derivative | 1,3,4-Thiadiazole | S. aureus | 4 | Ciprofloxacin | 2 |
| Oxadiazole Derivative | 1,3,4-Oxadiazole | S. aureus | 8 | Ciprofloxacin | 2 |
| Series B | |||||
| Thiadiazole Derivative | 1,3,4-Thiadiazole | E. coli | 8 | Ciprofloxacin | 4 |
| Oxadiazole Derivative | 1,3,4-Oxadiazole | E. coli | 16 | Ciprofloxacin | 4 |
| Series C | |||||
| Thiadiazole-Oxadiazole Hybrid (50a-c) | 1,3,4-Thiadiazole & 1,3,4-Oxadiazole | Candida strains | 0.78–3.12 | Ketoconazole | 0.78–1.56 |
Generally, the sulfur atom in the thiadiazole ring is considered to impart increased lipophilicity compared to the oxygen in the oxadiazole ring, which can influence cell membrane penetration and, consequently, antimicrobial activity. In some comparative studies, thiadiazole derivatives have shown slightly better activity than their oxadiazole counterparts. However, hybrid molecules containing both a thiadiazole and an oxadiazole ring have also been synthesized and have demonstrated potent antifungal activity. For example, a series of 1,3,4-oxadiazole-1,3,4-thiadiazole derivatives with a nitro substituent exhibited strong activity against four Candida strains, with MIC values ranging from 0.78 to 3.12 µg/mL, which is comparable to the standard drug ketoconazole.
Anti-inflammatory Activity: Targeting Key Enzymes
Both heterocyclic scaffolds have been incorporated into molecules designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).
Comparative Enzyme Inhibition Data
The following table summarizes the IC50 values for thiadiazole and oxadiazole analogs against COX-1, COX-2, and MMP-9.
| Compound ID/Series | Heterocycle | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| COX Inhibitors | ||||
| Thiadiazole Derivative (3j) | 1,3,4-Thiadiazole | COX-2 | - | - |
| Oxadiazole Derivative (11c) | 1,3,4-Oxadiazole | COX-1 | 13.5 | 337.5 |
| COX-2 | 0.04 | |||
| MMP-9 Inhibitors | ||||
| Oxadiazole Analog (8) | 1,3,4-Oxadiazole | MMP-9 | % Inhibition @ 1.3 µM = 25.75 | - |
| Oxadiazole Analog (9) | 1,3,4-Oxadiazole | MMP-9 | % Inhibition @ 1.3 µM = 30.46 | - |
In the realm of anti-inflammatory agents, oxadiazole derivatives have shown remarkable potency and selectivity as COX-2 inhibitors. For instance, compound 11c, a 1,3,4-oxadiazole derivative, exhibited a very low IC50 value of 0.04 µM for COX-2 and a high selectivity index of 337.5 over COX-1. In the context of MMP-9 inhibition, certain oxadiazole derivatives have also demonstrated significant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Thiadiazole/Oxadiazole analog solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the thiadiazole or oxadiazole analogs and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiadiazole/Oxadiazole analog solutions
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the thiadiazole or oxadiazole analogs in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for determining the anticancer activity of compounds.
Simplified Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by anticancer agents.
Conclusion
The head-to-head comparison of thiadiazole and oxadiazole analogs reveals that both scaffolds are highly valuable in the design of new therapeutic agents. The choice between a thiadiazole and an oxadiazole core is context-dependent, with the overall biological activity being a result of the interplay between the heterocyclic core and its substituents. While thiadiazoles may offer advantages in certain anticancer and antimicrobial applications, potentially due to their lipophilic nature, oxadiazoles have demonstrated exceptional potency and selectivity as anti-inflammatory agents. Future drug development efforts will likely continue to leverage the unique properties of both these important heterocyclic systems.
Safety Operating Guide
Proper Disposal of 5-Isobutyl-thiadiazol-2-ylamine: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of 5-Isobutyl-[1][2][3]thiadiazol-2-ylamine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Isobutyl-[1][2]thiadiazol-2-ylamine. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling or disposing of 5-Isobutyl-[1][2]thiadiazol-2-ylamine, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment.
| Hazard Class | Description | Recommended PPE |
| Skin Irritant | Causes skin irritation[2][3]. | Chemical-resistant gloves (e.g., nitrile), Lab coat |
| Eye Irritant | Causes serious eye irritation[2][3]. | Safety goggles or face shield[1] |
| Respiratory Irritant | May cause respiratory irritation[2]. | Use in a well-ventilated area or with a fume hood |
| Aquatic Toxicity | Potentially very toxic to aquatic life[2]. | Prevent release to the environment |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of 5-Isobutyl-[1][2]thiadiazol-2-ylamine waste, including the pure compound, contaminated materials, and solutions.
1. Waste Segregation:
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure correct disposal[4].
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container[4].
-
2. Container Management:
-
All waste containers must be in good condition and compatible with the chemical[4].
-
Keep containers tightly closed except when adding waste[2][4].
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "5-Isobutyl-[1][2]thiadiazol-2-ylamine," and the primary hazards (e.g., "Irritant," "Environmental Hazard")[4].
3. Small Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand[4].
-
Sweep up the absorbed material and place it in the designated solid hazardous waste container[4].
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste[4].
4. Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with the chemical.
-
The cleaning materials used for decontamination should also be disposed of as hazardous waste[4].
5. Final Disposal:
Personal protective equipment for handling 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine
Essential Safety and Handling Guide for 5-Isobutyl-[1][2][3]thiadiazol-2-ylamine
This guide provides crucial safety and logistical information for the handling and disposal of 5-Isobutyl-[1][2][3]thiadiazol-2-ylamine (CAS No. 52057-89-3). Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain a secure research environment. The information is based on available safety data for the compound and its close structural analogs.
Hazard Identification and Classification
5-Isobutyl-[1][2][3]thiadiazol-2-ylamine is classified as an irritant.[4] Based on data from similar thiadiazole derivatives, the compound is expected to present the following hazards:
-
Skin Irritation: Causes skin irritation.[5]
-
Serious Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Acute Oral Toxicity: May be harmful if swallowed.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for 5-Isobutyl-[1][2][3]thiadiazol-2-ylamine.
| Property | Value | Source |
| Molecular Formula | C6H11N3S | [3][4] |
| Molecular Weight | 157.24 g/mol | [3][4] |
| CAS Number | 52057-89-3 | [3][4] |
| Melting Point | 229-230°C | [4] |
| Boiling Point | 280.8°C at 760 mmHg | [6] |
| Flash Point | 123.6°C | [6] |
Operational Plan: Safe Handling and Personal Protective Equipment
A thorough risk assessment should be conducted by qualified personnel before beginning any work with this substance.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize the inhalation of dust or vapors.[2]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 5-Isobutyl-[1][2][3]thiadiazol-2-ylamine:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][2] | To prevent eye contact, which can cause serious irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[7][8] | To prevent skin contact and irritation.[5] |
| Body Protection | A lab coat or fire/flame resistant and impervious clothing.[1][7] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved full-face respirator.[1][2] | To prevent respiratory tract irritation.[5] |
Experimental Protocol: Handling Procedures
-
Preparation:
-
Weighing and Transfer:
-
Dissolving and Reactions:
-
Post-Handling:
Emergency and First-Aid Procedures
Immediate action is required in case of exposure.
| Exposure Route | First-Aid Measures |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing.[1][7] If respiratory irritation persists or if you feel unwell, seek medical attention.[1][2] |
| If on Skin | Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, get medical advice.[1][7] |
| If in Eyes | Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing.[1][4] Seek immediate medical attention from an ophthalmologist. |
| If Swallowed | Rinse mouth with water.[2] Do NOT induce vomiting.[2] Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of chemical waste is critical for laboratory and environmental safety. Do not dispose of this chemical down the drain or in regular trash.[8]
Waste Segregation
-
Solid Waste: Collect unused or expired compounds and any heavily contaminated disposable materials (e.g., weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing 5-Isobutyl-[1][2][3]thiadiazol-2-ylamine must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[8]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[8]
Container Management
-
All waste containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[8]
-
Clearly label all containers with "Hazardous Waste," the full chemical name "5-Isobutyl-[1][2][3]thiadiazol-2-ylamine," and its primary hazards (Irritant).[8]
Final Disposal
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
-
In case of a small spill, absorb the material with an inert substance (e.g., sand or vermiculite), sweep it up, and place it in the designated solid hazardous waste container.[8]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for handling 5-Isobutyl-[1][2][3]thiadiazol-2-ylamine.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. 52057-89-3|5-Isobutyl-1,3,4-thiadiazol-2-amine|BLD Pharm [bldpharm.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 5-Butyl-1,3,4-thiadiazol-2-amine | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
